molecular formula C9H7N3O B1275574 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde CAS No. 383136-27-4

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1275574
CAS No.: 383136-27-4
M. Wt: 173.17 g/mol
InChI Key: RYDIJFWGFYURLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-2-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDIJFWGFYURLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396575
Record name 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383136-27-4
Record name 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde from Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the N-arylation of pyrrole, followed by formylation of the resulting intermediate. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from pyrrole is achieved through two sequential reactions:

  • N-Arylation of Pyrrole: The first step involves the coupling of pyrrole with a 2-halopyrimidine, typically 2-chloropyrimidine or 2-bromopyrimidine, to form the intermediate, 2-(1H-pyrrol-1-yl)pyrimidine. This reaction is commonly achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

  • Vilsmeier-Haack Formylation: The second step is the formylation of the 2-(1H-pyrrol-1-yl)pyrimidine intermediate. The Vilsmeier-Haack reaction is a well-established and efficient method for introducing a formyl group onto electron-rich aromatic rings like N-substituted pyrroles, yielding the target compound, this compound.

Diagram of the Overall Synthetic Pathway

G Pyrrole Pyrrole Intermediate 2-(1H-pyrrol-1-yl)pyrimidine Pyrrole->Intermediate   Step 1: N-Arylation (Ullmann or Buchwald-Hartwig) Halopyrimidine 2-Halopyrimidine (X = Cl, Br) FinalProduct This compound Intermediate->FinalProduct   Step 2: Vilsmeier-Haack Formylation VilsmeierReagent Vilsmeier Reagent (POCl3, DMF)

Caption: Overall synthetic route from pyrrole to the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine (Intermediate)

This section details two common methods for the N-arylation of pyrrole.

Method A: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.

  • Reaction Scheme: Pyrrole + 2-Bromopyrimidine --(CuI, Ligand, Base)--> 2-(1H-pyrrol-1-yl)pyrimidine

  • Experimental Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium phosphate, K₃PO₄).

    • Add dry dioxane as the solvent.

    • Add pyrrole and 2-bromopyrimidine to the flask. It is often advantageous to use an excess of the less expensive reagent, which in this case is typically 2-bromopyrimidine.[1]

    • Degas the reaction mixture by bubbling argon through the solution for several minutes.

    • Heat the reaction mixture to 110 °C and stir for 24-48 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)pyrimidine.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

  • Reaction Scheme: Pyrrole + 2-Chloropyrimidine --(Pd catalyst, Ligand, Base)--> 2-(1H-pyrrol-1-yl)pyrimidine

  • Experimental Procedure:

    • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) to a dry reaction vessel.

    • Add a strong base, such as sodium tert-butoxide (NaOtBu).

    • Add dry toluene as the solvent.

    • Add pyrrole and 2-chloropyrimidine to the vessel.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Stir for the required reaction time (typically 12-24 hours), monitoring by TLC.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Table 1: Reagents and Typical Reaction Conditions for Step 1

ParameterUllmann CondensationBuchwald-Hartwig Amination
Pyrrole Derivative PyrrolePyrrole
Halopyrimidine 2-Bromopyrimidine2-Chloropyrimidine
Catalyst Copper(I) Iodide (CuI)Palladium(0) or (II) precatalyst
Ligand 1,10-PhenanthrolinePhosphine-based (e.g., XPhos)
Base Potassium Phosphate (K₃PO₄)Sodium tert-butoxide (NaOtBu)
Solvent Dry DioxaneDry Toluene
Temperature 110 °C80-110 °C
Reaction Time 24-48 hours12-24 hours
Typical Yield ModerateGood to Excellent

Characterization Data for 2-(1H-pyrrol-1-yl)pyrimidine:

  • Molecular Formula: C₈H₇N₃[2]

  • Molecular Weight: 145.16 g/mol [2]

  • Appearance: Solid

  • ¹³C NMR: Spectral data is available in public databases such as PubChem.[2]

Diagram of the Experimental Workflow for Ullmann Condensation

G A 1. Add Reagents to Flask (CuI, Ligand, Base, Pyrrole, 2-Bromopyrimidine) B 2. Add Solvent (Dry Dioxane) A->B C 3. Degas with Argon B->C D 4. Heat and Stir (110°C, 24-48h) C->D E 5. Monitor by TLC D->E F 6. Cool and Dilute E->F G 7. Filter through Celite F->G H 8. Aqueous Workup (Wash with water and brine) G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Isolated Intermediate J->K

Caption: Workflow for the Ullmann condensation step.

Step 2: Synthesis of this compound (Final Product)

This step is achieved via the Vilsmeier-Haack formylation.

  • Reaction Scheme: 2-(1H-pyrrol-1-yl)pyrimidine --(POCl₃, DMF)--> this compound

  • Experimental Procedure:

    • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The addition is exothermic and should be controlled.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Dissolve the 2-(1H-pyrrol-1-yl)pyrimidine intermediate in a suitable solvent such as dichloromethane (DCM) or dichloroethane.

    • Add the solution of the intermediate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours. The reaction temperature and time are dependent on the reactivity of the substrate.[3]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Table 2: Reagents and Typical Reaction Conditions for Step 2

ParameterVilsmeier-Haack Formylation
Substrate 2-(1H-pyrrol-1-yl)pyrimidine
Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Solvent Dichloromethane (DCM) or Dichloroethane (optional)
Temperature 0 °C to 40-60 °C
Reaction Time 1-3 hours
Workup Hydrolysis with ice and neutralization
Typical Yield Good to Excellent

Characterization Data for this compound:

  • Molecular Formula: C₉H₇N₃O[4]

  • Molecular Weight: 173.17 g/mol [4]

  • Appearance: Pink solid[4]

  • Purity: ≥ 95% (by NMR)[4]

Diagram of the Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Attack Electrophilic Attack Intermediate 2-(1H-pyrrol-1-yl)pyrimidine Intermediate->Attack IminiumIon Iminium Ion Intermediate Attack->IminiumIon Hydrolysis Hydrolysis (H2O) IminiumIon->Hydrolysis FinalProduct Final Product Hydrolysis->FinalProduct

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound from pyrrole is a robust two-step process that is accessible to researchers in organic and medicinal chemistry. The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the initial N-arylation step will depend on the available resources and desired reaction conditions, with the latter often providing higher yields under milder conditions. The subsequent Vilsmeier-Haack formylation is a reliable method for the introduction of the aldehyde functionality. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and further application of this important heterocyclic compound.

References

An In-depth Technical Guide to 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. This heterocyclic compound, possessing both a pyrimidine and a pyrrole-2-carbaldehyde moiety, is a versatile building block in medicinal chemistry and materials science.[1][2] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications, including as antimicrobial and anticancer agents.[1] This guide details its known characteristics, outlines plausible synthetic routes, and explores its reactivity in key organic reactions, providing a foundation for its application in research and drug development.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] While specific experimental data on its physical properties like melting point and solubility are not widely available in published literature, data for the parent compound, 1H-pyrrole-2-carbaldehyde, and related N-substituted derivatives can provide useful estimations.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1H-Pyrrole-2-carbaldehyde1-Phenyl-1H-pyrrole-2-carbaldehyde
CAS Number 383136-27-4[1]1003-29-8[4]4701-17-1
Molecular Formula C₉H₇N₃O[1]C₅H₅NO[4]C₁₁H₉NO
Molecular Weight 173.17 g/mol [1]95.10 g/mol [4]171.20 g/mol
Appearance Pink solid[1]Light yellow crystalline solid[5]Solid
Melting Point Data not available43-46 °C[4][6]Data not available
Boiling Point Data not available217-219 °C[6]Data not available
Solubility Data not availableSoluble in chloroform, dimethyl sulfoxide, and methanol; Insoluble in water.[4]Data not available

Spectroscopic Data:

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not readily found in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.

  • ¹H NMR: The spectrum is expected to show signals for the pyrimidine ring protons, the pyrrole ring protons, and a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon (around δ 180-190 ppm), as well as for the carbons of the pyrimidine and pyrrole rings.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group is expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis

A plausible and widely used method for the synthesis of N-substituted-2-formylpyrroles is the Vilsmeier-Haack reaction . This reaction involves the formylation of an N-substituted pyrrole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of N-Substituted Pyrrole DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) Intermediate Electrophilic Aromatic Substitution Intermediate N_Pyrrole 1-(Pyrimidin-2-yl)-1H-pyrrole N_Pyrrole->Intermediate + Vilsmeier Reagent Product 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):

  • Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation: Dissolve 1-(pyrimidin-2-yl)-1H-pyrrole in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The pyrimidine ring can also participate in certain reactions, primarily nucleophilic aromatic substitution, although it is generally less reactive than the aldehyde.

Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack and can undergo a variety of condensation and addition reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[7] This reaction is widely used to synthesize α,β-unsaturated compounds.

G Start 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde Intermediate Knoevenagel Adduct Start->Intermediate + Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Catalyst Base Catalyst (e.g., Piperidine, Triethylamine) Catalyst->Intermediate Catalyzes Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation reaction pathway.

Experimental Protocol (General Procedure for Knoevenagel Condensation):

  • To a solution of this compound in a suitable solvent (e.g., ethanol, toluene, or acetonitrile), add an equimolar amount of the active methylene compound (e.g., malononitrile, diethyl malonate, or ethyl cyanoacetate).

  • Add a catalytic amount of a base, such as piperidine, triethylamine, or ammonium acetate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[8] The reaction of this compound with a phosphorus ylide (Wittig reagent) will yield the corresponding alkene.

G Start 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde Intermediate Oxaphosphetane Intermediate Start->Intermediate + Ylide Phosphorus Ylide (Wittig Reagent) Product Alkene Product Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: Wittig reaction for alkene synthesis.

Experimental Protocol (General Procedure for Wittig Reaction):

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in a dry aprotic solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide (a color change is often observed).

  • Reaction: To the freshly prepared ylide, add a solution of this compound in the same dry solvent dropwise at 0°C or room temperature.

  • Allow the reaction to stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[9][10] this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent.[9]

G Start 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde Imine Imine/Iminium Intermediate Start->Imine + Amine Amine Primary or Secondary Amine Product Substituted Amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN)

Caption: Reductive amination pathway.

Experimental Protocol (General Procedure for Reductive Amination):

  • In a round-bottom flask, dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the 2-, 4-, and 6-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogens.[11] In this compound, the pyrimidine ring is already substituted at the 2-position by the pyrrole ring. The reactivity of the remaining positions (4, 5, and 6) towards nucleophiles will depend on the reaction conditions and the nature of the nucleophile. Generally, substitution at positions 4 and 6 would be more favorable than at position 5.[12]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[13][14][15] Derivatives of pyrrolo[2,3-d]pyrimidines, which are isomeric to the core of the title compound, have shown a wide range of activities, including as kinase inhibitors, antimicrobial agents, and antiviral agents.[2][13][14][16][17]

G Scaffold Pyrimidine-Pyrrole Scaffold Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Scaffold->Kinase Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Scaffold->Antimicrobial Antiviral Antiviral Activity Scaffold->Antiviral Anticancer Anticancer Activity Kinase->Anticancer

Caption: Potential therapeutic applications of pyrimidine-pyrrole derivatives.

  • Kinase Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in cancer therapy.[16][17]

  • Antimicrobial Activity: The fused pyrimidine-pyrrole ring system is found in several natural and synthetic compounds with significant antibacterial and antifungal properties.[13][14][18]

  • Antiviral Activity: Certain derivatives of this scaffold have demonstrated promising antiviral activity.[14]

The aldehyde functionality of this compound serves as a key starting point for the synthesis of libraries of diverse compounds that can be screened for these and other biological activities.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its readily accessible aldehyde group allows for a multitude of chemical transformations, providing a gateway to a wide array of more complex molecular architectures. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential in the development of novel therapeutic agents and functional materials. Further research into the specific properties and reactions of this compound is warranted to fully unlock its synthetic utility.

References

Spectroscopic and Synthetic Profile of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document collates available data on the core pyrrole-2-carbaldehyde structure and extrapolates the expected spectroscopic signature of the target compound. Detailed experimental protocols for its synthesis and characterization are also presented.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring N-substituted with a pyrimidine ring and bearing a carbaldehyde group, suggests potential applications as a versatile synthetic intermediate for more complex molecules with potential biological activity. The aldehyde functional group is reactive and can participate in various chemical transformations, making it a valuable building block in organic synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR data for pyrrole-2-carbaldehyde. The substitution of the pyrimidin-2-yl group at the N-1 position of the pyrrole ring is expected to induce downfield shifts in the signals of the pyrrole protons and carbons due to the electron-withdrawing nature of the pyrimidine ring.

Table 1: ¹H NMR Data of Pyrrole-2-carbaldehyde

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.31dd3.8, 2.4
H-4~7.03dd3.8, 1.5
H-5~7.24dd2.4, 1.5
CHO~9.57s-
NH~11.41br s-

Solvent: Acetone-d₆

Table 2: ¹³C NMR Data of Pyrrole-2-carbaldehyde

CarbonChemical Shift (δ, ppm)
C-2~133.0
C-3~111.0
C-4~123.0
C-5~128.0
CHO~180.0

Solvent: CDCl₃

Expected ¹H and ¹³C NMR for this compound:

For the target molecule, additional signals corresponding to the pyrimidine ring protons would be expected in the aromatic region of the ¹H NMR spectrum. Specifically, a triplet for the H-5' proton and a doublet for the H-4' and H-6' protons. In the ¹³C NMR spectrum, three additional signals for the pyrimidine carbons would be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of pyrrole-2-carbaldehyde provides characteristic absorption bands for its functional groups.

Table 3: IR Spectroscopic Data of Pyrrole-2-carbaldehyde

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch~3200-3400Broad
C-H Stretch (aromatic)~3100Medium
C=O Stretch (aldehyde)~1660Strong
C=C Stretch (aromatic)~1400-1600Medium

For this compound, the N-H stretching band would be absent. New bands corresponding to the C=N and C-N stretching vibrations of the pyrimidine ring would be expected to appear.

Mass Spectrometry (MS)

The mass spectrum of pyrrole-2-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of Pyrrole-2-carbaldehyde

Ionm/z
[M]⁺95
[M-CHO]⁺66

For this compound (C₉H₇N₃O), the expected molecular ion peak [M]⁺ would be at m/z = 173.18.

Experimental Protocols

The following are detailed methodologies for a plausible synthesis and the spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from methods used for the N-alkylation and N-arylation of pyrroles.

Materials:

  • Pyrrole-2-carbaldehyde

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Record the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure with key correlations for spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Pyrrole-2-carbaldehyde + 2-Chloropyrimidine Reaction N-Arylation (K2CO3, DMF) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Caption: Structure and key ¹H NMR correlations. (Note: Image placeholder needs to be replaced with the actual chemical structure image).

Crystal Structure Analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystal structure analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from the closely related analogue, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, to provide illustrative insights into the expected structural features and analytical workflow. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are presented, alongside a discussion of the potential biological significance of this class of compounds.

Introduction

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The molecule's unique architecture, featuring both a pyrimidine and a pyrrole ring, makes it a valuable scaffold in the development of novel therapeutic agents.[1] Compounds incorporating the pyrrole nucleus have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The aldehyde functional group further enhances its synthetic utility, allowing for a variety of chemical transformations.[1]

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design and for elucidating its mechanism of action. Single-crystal X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. This guide outlines the methodologies involved in such an analysis.

Crystallographic Data (Illustrative Example)

Due to the absence of published crystallographic data for this compound, the following table summarizes the crystal structure data for a structurally similar compound, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde .[5] This data provides a valuable reference for the expected crystallographic parameters.

ParameterValue[5]
Chemical FormulaC₁₂H₁₀N₂O₃
Formula Weight230.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2643 (8)
b (Å)8.3072 (10)
c (Å)9.2570 (12)
α (°)104.10 (2)
β (°)96.463 (11)
γ (°)96.92 (2)
Volume (ų)531.98 (11)
Z2
RadiationMo Kα
Temperature (K)113

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from the synthesis of the compound to the final refinement of the crystallographic model.

Synthesis and Crystallization

A general synthesis for a substituted pyrrole-2-carbaldehyde involves the reaction of pyrrole-2-carboxaldehyde with a suitable halide in the presence of a base. For the analogue, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, the synthesis was achieved by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide using sodium hydride in N,N-dimethylformamide (DMF) under an argon atmosphere.[5]

High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of organic compounds is through slow evaporation of a saturated solution. For the analogue, single crystals were grown from a petroleum ether-ethyl acetate (2:1) solution.[5]

Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for single-crystal X-ray diffraction data collection and structure refinement.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data for the analogue was collected on a Rigaku Saturn CCD area-detector diffractometer.[5] The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations.[5] The diffractometer rotates the crystal, and the intensities of the diffracted X-ray beams are measured at various orientations.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to calculate the structure factor amplitudes.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to obtain the final, high-precision structure. For the analogue, the structure was solved using SHELXS97 and refined with SHELXL97.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure determination of a small organic molecule.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation

Experimental workflow for crystal structure analysis.
Hypothetical Signaling Pathway

Pyrrole derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxic activity by inducing apoptosis.[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a pyrrole-containing compound.

G Pyrrole Pyrrole Derivative (e.g., this compound) Kinase Protein Kinase Pyrrole->Kinase Inhibition Pathway Signaling Cascade Kinase->Pathway Phosphorylation Apoptosis Apoptosis Pathway->Apoptosis Induction

Hypothetical signaling pathway for a pyrrole derivative.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its analysis based on established methodologies and data from a close structural analogue. The insights gained from such a study would be invaluable for the structure-based design of novel therapeutics. The diverse biological activities reported for pyrrole-containing compounds, particularly in oncology, underscore the importance of further investigation into this promising class of molecules.[3][4][6] The experimental protocols and workflows detailed herein offer a practical guide for researchers embarking on the crystallographic analysis of this and related compounds.

References

Quantum Chemical Study of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of publicly available scientific literature reveals a notable gap in the quantum chemical analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. While this molecule is recognized as a valuable building block in medicinal chemistry and organic synthesis, a dedicated computational study detailing its electronic structure and properties is not readily accessible.[1] This whitepaper provides a methodological framework for such a study, drawing on established computational techniques and analyses of structurally related compounds.

This compound is a versatile compound with applications in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both pyrimidine and pyrrole rings, makes it a candidate for various chemical transformations and a subject of interest for understanding its reactivity and potential biological activity. A thorough quantum chemical investigation would provide invaluable insights for researchers in drug discovery and materials science.

Hypothetical Computational Workflow

A typical quantum chemical study of a molecule like this compound would follow a structured workflow. This process, from initial structure preparation to in-depth analysis of molecular properties, is outlined in the diagram below.

computational_workflow cluster_setup Initial Setup cluster_calculation Core Calculations cluster_analysis Data Analysis and Interpretation mol_structure Molecular Structure Input method_selection Selection of Computational Method and Basis Set mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc structural_params Structural Parameters (Bond Lengths, Angles) geom_opt->structural_params electronic_props Electronic Properties Calculation freq_calc->electronic_props thermo_props Thermodynamic Properties freq_calc->thermo_props spectral_sim Spectral Simulation (IR, NMR) freq_calc->spectral_sim mo_analysis Molecular Orbital Analysis (HOMO-LUMO) electronic_props->mo_analysis reactivity_desc Reactivity Descriptors electronic_props->reactivity_desc

A typical workflow for a quantum chemical study.

Experimental and Computational Protocols

While specific experimental data for the target molecule's quantum chemical properties are unavailable, a standard computational approach would likely involve Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for molecules of this size.

A hypothetical computational protocol would include:

  • Geometry Optimization: The initial 3D structure of this compound would be optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311G(d,p).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

  • Electronic Property Calculations: Single-point energy calculations would then be carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Data Presentation

In a dedicated study, the quantitative data would be presented in structured tables for clarity and ease of comparison. Below are examples of how such data would be organized.

Table 1: Calculated Geometric Parameters

ParameterBond/AngleCalculated Value
Bond LengthC=OValue in Å
C-N (Pyrrole)Value in Å
C-N (Pyrimidine)Value in Å
Bond AngleO-C-HValue in degrees
C-N-C (Pyrrole)Value in degrees
Dihedral AnglePyrrole-PyrimidineValue in degrees

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyValue
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
EnthalpyValue in kcal/mol
Gibbs Free EnergyValue in kcal/mol

Table 3: Predicted Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IR IntensityAssignment
Carbonyl StretchValueValueC=O str.
C-H StretchValueValueAromatic C-H str.
Ring DeformationValueValuePyrrole/Pyrimidine ring def.

Future Directions

The absence of a dedicated quantum chemical study on this compound highlights an opportunity for future research. Such a study would provide a fundamental understanding of the molecule's intrinsic properties, which would be highly beneficial for its application in the design of novel pharmaceuticals and functional materials. The computational framework outlined here provides a clear roadmap for researchers to undertake this valuable investigation.

References

Biological Activity Screening of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the biological activity screening of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is limited. This guide provides a comprehensive overview of the compound's potential based on its role as a versatile chemical intermediate and presents detailed biological activity data and experimental protocols for structurally related pyrrolo[2,3-d]pyrimidine derivatives. The methodologies and findings discussed herein are representative of the screening process for novel heterocyclic compounds of this class.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrole-2-carbaldehyde moiety. While direct biological screening data for this specific molecule is not extensively documented in peer-reviewed literature, its chemical structure makes it a valuable scaffold in medicinal chemistry. The aldehyde functional group allows for a variety of chemical reactions, such as condensations, to synthesize more complex molecules.[1] This compound serves as a key intermediate in the development of novel pharmaceuticals, particularly those with potential antimicrobial and anticancer properties.[1] Its structural components are found in numerous biologically active molecules, suggesting its potential for further investigation. This guide will explore the known applications of this compound as a building block and delve into the documented biological activities of its close analogs, the pyrrolo[2,3-d]pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-substituted pyrrole-2-carbaldehydes. The following proposed synthesis involves a nucleophilic substitution reaction followed by a Vilsmeier-Haack formylation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole NaH Sodium Hydride (NaH) in THF Pyrrole->NaH Deprotonation Chloropyrimidine 2-Chloropyrimidine NaH->Chloropyrimidine Nucleophilic Attack Intermediate1 1-(Pyrimidin-2-yl)-1H-pyrrole Chloropyrimidine->Intermediate1 Intermediate1_ref 1-(Pyrimidin-2-yl)-1H-pyrrole DMF_POCl3 DMF, POCl3 FinalProduct This compound DMF_POCl3->FinalProduct Intermediate1_ref->DMF_POCl3 Formylation

Figure 1: Proposed Synthesis of this compound.
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrrole

  • To a solution of pyrrole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the pyrrole.

  • 2-Chloropyrimidine is then added to the reaction mixture, and the solution is refluxed for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-(pyrimidin-2-yl)-1H-pyrrole.

Step 2: Synthesis of this compound

  • In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • The resulting Vilsmeier reagent is stirred for 30 minutes.

  • A solution of 1-(pyrimidin-2-yl)-1H-pyrrole in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate).

  • The precipitated product is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Biological Activity of Structurally Related Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, which share a fused pyrrole and pyrimidine ring system, have been extensively studied for their therapeutic potential. These compounds are considered structural analogs of purines and have shown a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8d HT-29 (Colon)4.55[2]
8g HT-29 (Colon)4.01[2]
10a HeLa (Cervical), MCF-7 (Breast), HT-29 (Colon)23-28[3]
12i HCC827 (Lung, EGFR mutant)0.00021[4]
13i RT-112 (Bladder)Not specified, but potent[5]
Iq A375 (Melanoma)Highly potent[6]
Ir A375 (Melanoma)Highly potent[6]
Antimicrobial Activity

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have also been investigated for their efficacy against various microbial pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3a-d, 7a,e, 11d Candida albicans0.31-0.62[1]
3b,c, 7e Staphylococcus aureus0.31[1]

Experimental Protocols for Biological Screening

The following are detailed protocols for the in vitro evaluation of the biological activities of novel compounds like this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_0 Cell Preparation & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Measurement start Start culture Culture Cancer Cells start->culture harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Wells prepare_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end G cluster_0 PAK4 Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PAK4 P21-Activated Kinase 4 (PAK4) RTK->PAK4 Activation Downstream Downstream Effectors (e.g., LIMK1, GEF-H1) PAK4->Downstream Proliferation Cell Proliferation Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->PAK4

References

The Strategic Role of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the heterocyclic compound 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a valuable fragment in modern drug discovery. The document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of its chemical properties, synthesis, and its role as a foundational scaffold for developing potent therapeutic agents, particularly kinase inhibitors.

Introduction: The "Privileged Scaffold" in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recurrently found in the structures of bioactive compounds. The pyrrolo[2,3-d]pyrimidine core, an analogue of purine, is one such scaffold, demonstrating a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound this compound represents a key fragment embodying the essential structural features of this class, making it an ideal starting point for fragment-based drug discovery (FBDD). Its unique arrangement of a pyrrole ring fused with a pyrimidine ring provides a versatile template for designing potent and selective modulators of various biological targets.[1]

Physicochemical Properties and Synthesis

This compound is a solid compound with a molecular weight conducive to fragment-based screening approaches. The presence of a reactive aldehyde group makes it a versatile intermediate for the synthesis of more complex molecules through reactions like condensation and reductive amination.[2]

General Synthetic Protocol:

A potential synthesis could involve a two-step process:

  • N-Arylation of Pyrrole: This step would involve the coupling of pyrrole with a suitable 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) under conditions that facilitate N-arylation, such as the Buchwald-Hartwig or Ullmann condensation reactions. These reactions typically employ a palladium or copper catalyst, respectively, in the presence of a base.

  • Formylation of the Pyrrole Ring: The resulting 1-(pyrimidin-2-yl)-1H-pyrrole can then be formylated at the C2 position. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

The following diagram illustrates a generalized workflow for such a synthesis.

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Formylation pyrrole Pyrrole coupling N-Arylation (e.g., Buchwald-Hartwig or Ullmann coupling) pyrrole->coupling halopyrimidine 2-Halopyrimidine halopyrimidine->coupling intermediate 1-(Pyrimidin-2-yl)-1H-pyrrole coupling->intermediate intermediate2 1-(Pyrimidin-2-yl)-1H-pyrrole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) final_product This compound vilsmeier->final_product intermediate2->vilsmeier

Figure 1: Generalized Synthetic Workflow

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. This compound is an exemplary fragment due to its:

  • Ideal Size and Complexity: Its molecular weight and structural simplicity are well within the accepted range for fragment libraries.

  • Rich Pharmacophoric Features: The pyrimidine ring offers hydrogen bond acceptors, while the pyrrole ring provides a hydrophobic surface and a hydrogen bond donor.

  • Tractable Chemistry: The aldehyde functional group serves as a convenient handle for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold.

The general workflow for an FBDD campaign starting with a fragment like this compound is depicted below.

G cluster_workflow Fragment-Based Drug Discovery Workflow frag_lib Fragment Library (including this compound) screening Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) frag_lib->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (Structure-Guided Design) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate G cluster_pathway General Kinase Inhibition Signaling Pathway atp ATP kinase Kinase Active Site atp->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation blocked Blocked Signaling kinase->blocked substrate Substrate Protein substrate->kinase inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->kinase Competitive Binding downstream Downstream Signaling (e.g., Cell Proliferation, Survival) p_substrate->downstream

References

Synthetic Routes to Pyrimidinyl-Pyrrole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to pyrimidinyl-pyrrole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The guide details key synthetic strategies, including the construction of fused pyrrolopyrimidine systems and the synthesis of non-fused C- and N-pyrimidinyl pyrroles. Quantitative data from cited literature is summarized in structured tables, and detailed experimental protocols for seminal reactions are provided. Furthermore, key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical flow of these synthetic methodologies.

Synthesis of Fused Pyrolopyrimidine Systems

The fusion of a pyrrole ring to a pyrimidine core gives rise to three main isomers: pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines. These scaffolds are present in numerous biologically active compounds.

Synthesis of Pyrrolo[2,3-d]pyrimidines

A prevalent method for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing functionalized pyrrole. A common starting material for this approach is a 2-amino-3-cyanopyrrole derivative.

A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines.[1]

Experimental Protocol: One-pot Synthesis of 5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione [1]

A mixture of phenylglyoxal monohydrate (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), barbituric acid (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (5 mL) is stirred at 50 °C for the specified time. After completion of the reaction (monitored by TLC), the solid product is filtered, washed with cold ethanol, and dried to afford the pure product.

Alternatively, 2-aminopyrrole-3-carbonitriles can be reacted with formic acid to yield pyrrolo[2,3-d]pyrimidin-4(3H)-ones. These intermediates can be subsequently chlorinated with phosphorus oxychloride and then reacted with various amines to generate a diverse range of 4-aminopyrrolo[2,3-d]pyrimidines.[2]

G

General synthesis of 4-aminopyrrolo[2,3-d]pyrimidines.
Starting MaterialsReagents and ConditionsProductYield (%)Reference
Phenylglyoxal, 6-amino-1,3-dimethyluracil, Barbituric acidTBAB, Ethanol, 50 °C, 60 min5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione95[1]
2-Aminopyrrole-3-carbonitriles1. HCOOH2. POCl33. Aromatic Amines4-Aminopyrrolo[2,3-d]pyrimidines-[2]
2-Amino-3-cyanopyrrolesFormamide, N,N-dimethylformamide4-Aminopyrrolo[2,3-d]pyrimidines-[2]
Synthesis of Pyrrolo[3,2-d]pyrimidines

A versatile approach to pyrrolo[3,2-d]pyrimidines starts from functionalized pyrroles, such as 4-ureido-1H-pyrrole-2-carboxylic acid benzyl esters. These can be cyclized using trichloroacetyl chloride followed by treatment with a base to yield 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters.[3] This method allows for the introduction of diversity at the pyrimidine nitrogens.[3] Another strategy involves the reaction of 4-amino-pyrrole-2-carboxylates with aryl aldehydes to directly form the pyrrolo[3,2-d]pyrimidine core.[4]

A domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by a palladium complex, also provides an efficient route to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[5]

G

Domino synthesis of pyrrolo[3,2-d]pyrimidines.
Starting MaterialsReagents and ConditionsProductYield (%)Reference
4-Ureido-1H-pyrrole-2-carboxylic acid benzyl esters1. Trichloroacetyl chloride, MeCN2. Cs2CO3, Toluene2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylates37-55[3]
4-Amino-pyrrole-2-carboxylatesAryl aldehydes, TFAPyrrolo[3,2-d]pyrimidines28-63[4]
Alkynylated uracils, AnilinesPd(OAc)2, XPhos, K3PO4, DMA, 100 °CPyrrolo[3,2-d]pyrimidine-2,4(3H)-dionesModerate to good[5]
Synthesis of Pyrrolo[3,4-d]pyrimidines

The synthesis of the pyrrolo[3,4-d]pyrimidine ring system can be achieved by the reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with reagents such as formamide, guanidine, or thiourea.[6] This approach leads to the formation of the corresponding 6,7-substituted-dihydropyrrolo[3,4-d]pyrimidines.[6] Additionally, one-pot condensation reactions of amino cyclohexane derivatives with benzaldehyde can be utilized to prepare functionalized spiro pyrrolo[3,4-d]pyrimidines.[7][8]

Synthesis of Non-Fused Pyrimidinyl-Pyrrole Compounds

Non-fused pyrimidinyl-pyrroles can be categorized based on the point of attachment between the two heterocyclic rings: C-pyrimidinyl pyrroles and N-pyrimidinyl pyrroles.

Synthesis of C-Pyrimidinyl Pyrroles

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is a prominent method for the synthesis of C-pyrimidinyl pyrroles. This reaction typically involves the coupling of a pyrroleboronic acid or ester with a halopyrimidine, or a pyrimidineboronic acid with a halopyrrole, in the presence of a palladium catalyst and a base. Highly stable and active palladium-phosphine catalysts have been developed that are effective for the coupling of various heteroaryl compounds, including those containing basic nitrogen atoms which can often inhibit catalysis.[9]

G

General Suzuki-Miyaura coupling for C-pyrimidinyl pyrroles.
Pyrrole ComponentPyrimidine ComponentCatalyst/BaseProductYield (%)Reference
N-Boc-2-pyrroleboronic acid5-Bromoindazoles (as pyrimidine analogue)Pd(dppf)Cl2, K2CO3, DME5-(N-Boc-pyrrol-2-yl)indazolesGood[10]
Pyrrole and indole boronic acids/estersAminoheteroaryl halidesPd/dialkylbiphenylphosphino ligandsAminopyridinyl/pyrimidinyl pyrrolesGood to excellent[9]
3-Bromo pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsPdCl2(PPh3)2, Na2CO33-Aryl/Heteroaryl pyrazolo[1,5-a]pyrimidin-5-ones67-89[11]

Another approach involves the cyclocondensation of acylethynylpyrroles with guanidine nitrate in a KOH/DMSO system to afford pyrrole-aminopyrimidine ensembles.[12]

Synthesis of N-Pyrimidinyl Pyrroles

The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl and N-heteroaryl amines, and it can be effectively applied to the synthesis of N-pyrimidinyl pyrroles. This palladium-catalyzed cross-coupling reaction involves the amination of a halopyrimidine with a pyrrole, or the amination of a halopyrrole with an aminopyrimidine. The choice of a suitable bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[13][14]

G

General Buchwald-Hartwig amination for N-pyrimidinyl pyrroles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15]

A mixture of the aryl halide (0.25 mmol), the amine (1.2 equiv), Pd(OAc)2 (10 mol %), and X-Phos (10 mol %) is placed in a microwave tube. The tube is sealed, and the appropriate solvent and base are added. The reaction mixture is then heated under microwave irradiation at a specified temperature for a certain duration. After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl amine.

Pyrrole/Amine ComponentHalide ComponentCatalyst/Ligand/BaseProductYield (%)Reference
PyrrolesHalopyrimidinesPd(OAc)2, X-Phos, KOt-BuN-Pyrimidinyl pyrrolesGood to excellent[15]
Volatile amines2-Bromopyridines-Secondary and tertiary aminopyridines-[16]

Classical Pyrrole Synthesis Methods Applied to Pyrimidinyl-Pyrroles

Established methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Van Leusen syntheses, can in principle be adapted for the preparation of pyrimidinyl-pyrroles, provided that appropriately substituted starting materials are available.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][17] To synthesize an N-pyrimidinyl pyrrole, an aminopyrimidine can be used as the amine component. For a C-pyrimidinyl pyrrole, a 1,4-dicarbonyl compound bearing a pyrimidine substituent would be required.

Experimental Protocol: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (as a general example) [18]

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL). Add one drop of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 15 minutes. After the reflux period, cool the flask in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product. Collect the solid product by vacuum filtration.

Hantzsch Synthesis

The Hantzsch pyrrole synthesis is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[19] Similar to the Paal-Knorr synthesis, employing an aminopyrimidine as the amine source would lead to N-pyrimidinyl pyrroles.

Van Leusen Synthesis

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an electron-deficient alkene.[20] To generate a pyrimidinyl-pyrrole, the alkene component would need to be appropriately substituted with a pyrimidine ring.

Conclusion

The synthesis of pyrimidinyl-pyrrole compounds can be achieved through a variety of strategic approaches. For fused pyrrolopyrimidine systems, the construction of one ring onto the other using functionalized precursors is a common and effective strategy. For non-fused systems, modern cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful and versatile tools for the selective formation of C-C and C-N bonds, respectively. While classical pyrrole syntheses can also be envisioned for the preparation of these target molecules, their application is dependent on the availability of suitably functionalized starting materials. The choice of synthetic route will ultimately be guided by the desired substitution pattern of the target molecule and the availability of starting materials.

References

An In-depth Technical Guide to the Discovery and Isolation of Natural Products with Pyrimidinyl-Pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of natural products featuring the pyrimidinyl-pyrrole scaffold. This unique heterocyclic core is a key structural motif in a range of bioactive compounds with promising therapeutic potential, from anticancer to antimicrobial agents. This document details the experimental protocols for their isolation, summarizes their biological activities, and visualizes their mechanisms of action and biosynthetic pathways.

Introduction to Pyrimidinyl-Pyrrole Natural Products

Natural products bearing a pyrimidinyl-pyrrole core, often referred to as pyrrolopyrimidines or 7-deazapurines, represent a significant class of nitrogen-containing heterocyclic compounds.[1] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antiviral, antifungal, and antibacterial effects.[1][2] This guide focuses on a selection of prominent examples, detailing the scientific journey from their discovery in natural sources to the elucidation of their complex biological functions.

Featured Natural Products

This guide highlights several key natural products with the pyrimidinyl-pyrrole scaffold that have been the subject of significant research interest.

Huimycin

Huimycin is a novel pyrrolopyrimidine nucleoside antibiotic produced by the rare actinomycete Kutzneria albida DSM 43870.[3] Its structure is characterized by an N-acetylglucosamine moiety attached to a 2-amino-6-methoxy-7-cyano-7-deazapurine core.[4] Huimycin is a member of the broader family of 7-deazapurine nucleosides, which includes other well-known antibiotics like toyocamycin and sangivamycin.[4]

The Rigidins

The rigidins are a family of pyrrolo[2,3-d]pyrimidine alkaloids isolated from marine tunicates of the genus Eudistoma.[5] These compounds have garnered considerable attention for their potent anticancer activities, which are attributed to their ability to disrupt microtubule dynamics.[6]

Toyocamycin and Tubercidin

Toyocamycin, produced by Streptomyces toyocaensis, and Tubercidin, from Streptomyces tubercidicus, are two of the earliest discovered and most studied pyrrolopyrimidine nucleoside antibiotics.[7][8] They are adenosine analogues and exhibit potent cytotoxic, anticancer, and antimicrobial properties.[9] Their mechanisms of action involve interference with fundamental cellular processes such as RNA synthesis and protein kinase signaling.[10][11]

Experimental Protocols: From Source to Pure Compound

The isolation and purification of pyrimidinyl-pyrrole natural products require a multi-step approach involving cultivation of the source organism, extraction of the bioactive metabolites, and subsequent chromatographic separation.

Isolation of Huimycin from Kutzneria albida

3.1.1. Cultivation of Kutzneria albida

The production of huimycin is achieved through the heterologous expression of its biosynthetic gene cluster in a suitable host, such as Streptomyces albus Del14.[3]

  • Strain: Streptomyces albus 2I16 (containing the huimycin gene cluster).[4]

  • Medium: DNPM medium.[4]

  • Cultivation: The strain is cultivated in 20 L of DNPM medium at 28°C for seven days.[4]

3.1.2. Extraction and Purification

  • Separation of Mycelia: The mycelial biomass is separated from the culture broth by centrifugation.[4]

  • Solvent Extraction: The supernatant is extracted with an equal volume of butanol. The organic solvent is then evaporated under vacuum.[4]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate huimycin.

    • Size-Exclusion Chromatography: Performed using a Sephadex LH-20 column with methanol as the mobile phase.[4]

    • Reverse-Phase High-Performance Liquid Chromatography (HPLC): The fractions containing huimycin are further purified on a semipreparative C18 column. A common mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

Isolation of Rigidins from Marine Tunicates (Eudistoma cf. rigida)

The extraction of rigidins from their marine source follows a general protocol for the isolation of marine natural products.

  • Collection and Preservation: Specimens of the tunicate Eudistoma cf. rigida are collected and immediately frozen to prevent degradation of the natural products.

  • Homogenization and Extraction: The frozen tunicate tissue is homogenized and extracted sequentially with organic solvents, typically starting with methanol or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Chromatographic Purification: The organic phase, which contains the rigidins, is concentrated and subjected to multiple rounds of chromatography, such as silica gel column chromatography and HPLC, to yield the pure compounds.

Isolation of Tubercidin from Streptomyces tubercidicus

3.3.1. Fermentation

  • Strain: Streptomyces tubercidicus NBRC 13090.[12]

  • Seed Culture: The strain is first grown in TSB medium for 2 days.[12]

  • Production Medium: The seed culture is then transferred to a fermentation medium containing glucose, soluble starch, corn steep liquor, soybean meal, peptone, NaCl, and CaCO3 (pH 7.0).[12]

  • Fermentation: The production culture is incubated at 28°C for 5 days with shaking.[12]

3.3.2. Extraction and Analysis

  • Acidification: The fermentation broth is acidified to pH 3.0 with oxalic acid.[12]

  • Analysis: The processed fermentation broth is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify tubercidin. Further purification would involve standard chromatographic techniques.

Physicochemical and Biological Data

The following tables summarize key quantitative data for the featured pyrimidinyl-pyrrole natural products.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Huimycin C₁₆H₂₀N₆O₆392.37--
Rigidin A C₁₉H₁₃N₃O₅363.33->300
Toyocamycin C₁₂H₁₃N₅O₄291.27-247-250 (dec.)
Tubercidin C₁₁H₁₄N₄O₄266.26Off-white powder247-249 (dec.)

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Huimycin -Data available in literature[13]Data available in literature[13]
Rigidin A DMSO-d₆Data available in literature[14]Data available in literature[14]
Toyocamycin ---
Tubercidin ---

Table 3: Biological Activity Data (IC₅₀ / MIC)

CompoundActivity TypeTarget/OrganismIC₅₀ / MIC (µM)Reference
Rigidin Analogs AnticancerVarious human cancer cell linesNanomolar range[6]
Toyocamycin AnticancerMultiple Myeloma CellsInduces apoptosis at ≥ 0.03 µM[15]
Toyocamycin Kinase InhibitionCDK90.079[10]
Tubercidin Analogs AnticancerVarious tumor cell linesSignificant activity reported[16]

Biosynthetic and Signaling Pathways

The unique structures of pyrimidinyl-pyrrole natural products are assembled through complex biosynthetic pathways. Their biological activities are a result of their interaction with specific cellular signaling cascades.

Biosynthesis of Huimycin

The biosynthesis of the 7-deazapurine core of huimycin starts from guanosine triphosphate (GTP).[4] A series of enzymatic steps, including cyclization, carboxylation, and cyanation, lead to the formation of the key intermediate, 7-cyano-7-deazaguanine.[4][17] Subsequent methylation and glycosylation with N-acetylglucosamine complete the biosynthesis of huimycin.[18][19]

huimycin_biosynthesis GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP huiF (GTP cyclohydrolase I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 huiD (6-carboxytetrahydropterin synthase) CDG 7-Carboxy-7- deazaguanine CPH4->CDG huiE (7-carboxy-7-deazaguanine synthase) PreQ0 7-Cyano-7- deazaguanine CDG->PreQ0 huiB (7-cyano-7-deazaguanine synthase) Methoxy_PreQ0 2-Amino-6-methoxy-7- cyano-7-deazapurine PreQ0->Methoxy_PreQ0 huiC (Methyltransferase) Huimycin Huimycin Methoxy_PreQ0->Huimycin Glycosyltransferase

Proposed biosynthetic pathway of huimycin.
Mechanism of Action of Rigidins: Microtubule Disruption

Rigidin analogs exert their potent anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[6] This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.

rigidins_moa Rigidins Rigidins Tubulin Tubulin Dimers Rigidins->Tubulin Binds to tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by Rigidins) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Signaling pathway of rigidin-induced apoptosis.
Mechanism of Action of Toyocamycin

Toyocamycin exhibits its biological effects through multiple mechanisms. It is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10] Additionally, it has been shown to inhibit the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR), which is often hyperactivated in cancer cells.[11]

toyocamycin_moa cluster_cdk9 CDK9 Inhibition cluster_xbp1 XBP1 Splicing Inhibition Toyocamycin1 Toyocamycin CDK9 CDK9 Toyocamycin1->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Required for Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to Toyocamycin2 Toyocamycin IRE1 IRE1α Toyocamycin2->IRE1 Inhibits RNase activity XBP1u Unspliced XBP1 mRNA IRE1->XBP1u Slices XBP1s Spliced XBP1 mRNA XBP1u->XBP1s UPR Unfolded Protein Response XBP1s->UPR Activates UPR->Apoptosis Inhibition leads to

Dual mechanisms of action of Toyocamycin.

Conclusion

The pyrimidinyl-pyrrole scaffold represents a privileged structure in the realm of natural products, giving rise to a diverse array of compounds with significant therapeutic potential. The examples of huimycin, the rigidins, toyocamycin, and tubercidin underscore the importance of continued exploration of natural sources for novel drug leads. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new and effective therapeutic agents.

References

Methodological & Application

Experimental protocol for condensation reaction of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde with amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between heterocyclic aldehydes and primary amines is a fundamental transformation in organic synthesis, yielding Schiff bases (or imines). These compounds are characterized by an azomethine (-C=N-) group and are pivotal intermediates in the synthesis of a vast array of biologically active molecules and functional materials. Specifically, Schiff bases derived from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde are of significant interest in medicinal chemistry due to the combined pharmacophoric features of the pyrimidine and pyrrole rings. These structures serve as versatile scaffolds for the development of novel therapeutic agents.

This document provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation of this compound with various primary amines. The protocol is designed to be a reliable starting point for researchers, offering insights into reaction conditions, purification techniques, and characterization methods.

Reaction Scheme

The general reaction for the formation of a Schiff base from this compound and a primary amine is depicted below. The reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. This reaction is often catalyzed by a small amount of acid.

A schematic of the acid-catalyzed condensation reaction.

Experimental Protocols

This section details a general yet robust protocol for the synthesis of Schiff bases from this compound. The following procedure is adapted from established methods for the condensation of pyrrole-2-carbaldehydes with primary amines.[1]

Materials and Equipment
  • Reactants:

    • This compound

    • Substituted or unsubstituted primary amine (e.g., aniline, p-toluidine, 2,4,6-trimethylaniline)

  • Solvent:

    • Anhydrous ethanol

  • Catalyst:

    • p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

    • Thin-layer chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Melting point apparatus

    • Spectroscopic instruments for characterization (FT-IR, NMR)

General Synthetic Procedure
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Amine: Add the primary amine (1.1 - 1.4 eq.) to the flask.

  • Dissolution: Add anhydrous ethanol as the solvent (approximately 4 mL per mmol of the aldehyde).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mg for a 5 mmol scale reaction) or a few drops of glacial acetic acid.[1][2]

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.[1] For less reactive amines, the reaction mixture can be gently heated to reflux.

  • Product Isolation:

    • Crystallization: Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath or refrigerator (e.g., 4°C for 48 hours) to induce crystallization of the product.[1]

    • Precipitation: Alternatively, the reaction mixture can be poured into crushed ice or cold water to precipitate the Schiff base product.[3]

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying: Dry the purified product under vacuum to obtain the final Schiff base.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the imine bond and the overall structure. The formation of the Schiff base is indicated by the appearance of a characteristic C=N stretching band in the IR spectrum (typically around 1600-1650 cm⁻¹) and the presence of the azomethine proton signal in the ¹H NMR spectrum.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Schiff bases from pyrrole-2-carbaldehyde and various amines, which can be used as a reference for optimizing the synthesis with this compound.

AldehydeAmineMolar Ratio (Aldehyde:Amine)CatalystSolventTemperatureTimeYield (%)
Pyrrole-2-carbaldehyde2,4,6-Trimethylaniline1 : 1.4p-TsOHEthanolRoom Temp.~48 h84
Pyrrole-based HydrazideVarious Aldehydes1 : 1Glacial Acetic AcidGlacial Acetic AcidReflux30-50 minup to 94 (MW)
Pyrazole-4-carbaldehyde2-Aminopyridine1 : 1Glacial Acetic AcidEthanolReflux6 h80

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

experimental_workflow start Start reactants 1. Mix Reactants (Aldehyde, Amine, Solvent, Catalyst) start->reactants reaction 2. Reaction (Stir at RT or Reflux) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Product Isolation (Crystallization/Precipitation) monitoring->workup Complete filtration 5. Filtration and Washing workup->filtration purification 6. Purification (Recrystallization) filtration->purification drying 7. Drying purification->drying characterization 8. Characterization (MP, FT-IR, NMR) drying->characterization end End Product characterization->end

Workflow for Schiff base synthesis and characterization.

Conclusion

The provided protocol offers a comprehensive guide for the synthesis of Schiff bases from this compound. This method is versatile and can be adapted for a range of primary amines. The resulting pyrrole-based Schiff bases are valuable compounds for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine or azomethine group (-C=N-) is a key structural feature of Schiff bases, which are typically formed through the condensation reaction of a primary amine with an active carbonyl compound.[3][4] The unique structural motif of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, which combines both pyrimidine and pyrrole rings, makes it a valuable precursor for synthesizing novel Schiff bases with potential pharmaceutical applications.[5] This document provides detailed protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this versatile heterocyclic aldehyde.

Synthesis of Schiff Bases: A General Protocol

The synthesis of Schiff bases from this compound is typically achieved via a condensation reaction with a primary amine. This reaction can be performed under various conditions, often with acid or base catalysis to enhance the reaction rate.[6]

General Reaction Scheme:

This compound + R-NH₂ → 1-pyrimidin-2-yl-1H-pyrrol-2-yl-methanimine-R + H₂O

Materials:

  • This compound

  • Various primary amines (e.g., aniline derivatives, aliphatic amines)

  • Solvent (e.g., absolute ethanol, methanol, or glacial acetic acid)[7][8]

  • Catalyst (optional, e.g., a few drops of glacial acetic acid or sulfuric acid)[6]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of absolute ethanol).[6]

  • To this solution, add an equimolar amount of the desired primary amine (1 mmol).

  • If a catalyst is used, add a few drops of glacial acetic acid to the reaction mixture.[9]

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid product can be collected by vacuum filtration.[7]

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified Schiff base product, for instance, in a desiccator or a vacuum oven.

  • Record the yield, melting point, and characterize the compound using spectroscopic methods.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are typically employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond, look for a characteristic C=N stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands from the primary amine also indicates a successful reaction.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is used to identify the proton signals of the entire molecule, including the characteristic azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region (around 8-9 ppm). ¹³C NMR will show a characteristic signal for the imine carbon.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.

Data Presentation

The quantitative data for a series of synthesized Schiff bases should be organized for clear comparison.

Compound IDR-group on AmineYield (%)Melting Point (°C)FT-IR (C=N, cm⁻¹)¹H NMR (δ, ppm, -CH=N-)
SB-01 Phenyl
SB-02 4-Methylphenyl
SB-03 4-Methoxyphenyl
SB-04 4-Chlorophenyl
SB-05 Benzyl

Potential Applications in Drug Development

Schiff bases incorporating pyrimidine and pyrrole moieties are of significant interest in drug discovery due to their diverse pharmacological activities.[10][11] These compounds have been reported to possess:

  • Antimicrobial Activity: The imine group is often associated with antibacterial and antifungal properties.[1][12]

  • Anticancer Activity: Many heterocyclic Schiff bases have shown promising cytotoxic effects against various cancer cell lines.[13]

  • Anti-inflammatory Activity: Some Schiff base derivatives have demonstrated potent anti-inflammatory effects.[1]

Further research into the biological evaluation of these novel Schiff bases is warranted to explore their therapeutic potential.

Visualizing the Workflow

A clear workflow helps in understanding the experimental process from synthesis to characterization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-pyrimidin-2-yl-1H- pyrrole-2-carbaldehyde + Primary Amine reaction Condensation Reaction (Ethanol, Reflux) start->reaction Reactants filtration Filtration and Washing reaction->filtration Cooling product Purified Schiff Base filtration->product Isolation ftir FT-IR Spectroscopy product->ftir Analysis nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms Moiety_Relationship cluster_components Core Components cluster_product Resulting Scaffold pyrimidine Pyrimidine Ring schiff_base Pyrimidine-Pyrrole Schiff Base pyrimidine->schiff_base contributes to biological activity pyrrole Pyrrole Ring pyrrole->schiff_base provides structural diversity imine Imine Linkage (-C=N-) imine->schiff_base essential for Schiff base formation

References

Application Notes and Protocols for Suzuki Coupling of 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde scaffold is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, combining pyrimidine and pyrrole moieties, makes it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[1] The aldehyde functional group provides a reactive handle for further molecular elaboration, such as condensation reactions, to generate complex heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in drug candidates. This application note provides detailed protocols for the Suzuki coupling of halogenated this compound derivatives with various boronic acids, a key step in the synthesis of diverse compound libraries for drug discovery. These derivatives are of significant interest as they can serve as precursors to potent kinase inhibitors and other therapeutic agents.

Application in Drug Discovery

Pyrrole-containing compounds and their fused heterocyclic analogs, such as pyrrolo[2,3-d]pyrimidines, are prominent scaffolds in a multitude of clinically relevant molecules. These structures are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology. The functionalization of the this compound core via Suzuki coupling allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the generation of structure-activity relationships (SAR) and the optimization of lead compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate. In the context of this application note, a halogenated this compound derivative is coupled with an aryl or heteroaryl boronic acid to yield the corresponding C-C linked product.

Diagram of the General Suzuki Coupling Reaction

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from established procedures for the Suzuki coupling of similar heteroaryl systems.[2][3]

Materials:

  • 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 - 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1-(pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde, the aryl/heteroaryl boronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[4]

Materials:

  • 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) or other suitable microwave-stable catalyst.

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (5:1, degassed)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine 5-bromo-1-(pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde, the aryl/heteroaryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100-120 °C for 15-30 minutes.[4] Note: The reaction time and temperature may need to be optimized.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Work-up and purification are performed as described in Protocol 1 (steps 7-10).

Data Presentation

The following table summarizes representative yields for Suzuki coupling reactions of various substituted pyrroles and pyrimidines, which can be used as a reference for expected outcomes with this compound derivatives.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80 °C / 2 h84[2]
2Methyl 5-bromo-1H-pyrrole-2-carboxylate4-(tert-butyl)phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O100 °C / 36 h80[5]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane120 °C / 15 min (MW)>95[6]
45-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl Alcohol120 °C / 1 h83[7]
55-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand (3)KFDioxane110 °C91[8]

Visualizations

Experimental Workflow

The general workflow for the Suzuki coupling reaction, from reagent preparation to product purification, is outlined below.

experimental_workflow reagent_prep Reagent Preparation (Substrates, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Conventional Heating or Microwave) reaction_setup->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the mechanism of this transformation.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)Ln-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1r2_complex R¹-Pd(II)Ln-R² transmetalation->pdi_r1r2_complex reductive_elimination Reductive Elimination pdi_r1r2_complex->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of the this compound core structure. The protocols provided herein offer robust starting points for the synthesis of diverse libraries of compounds. These compounds are of significant interest to researchers in drug discovery, particularly for the development of novel kinase inhibitors and other therapeutic agents. The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling fine-tuning of the physicochemical and pharmacological properties of the target molecules.

References

Application Notes and Protocols: Knoevenagel Condensation of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Knoevenagel condensation of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The target aldehyde, featuring both a pyrrole and a pyrimidine ring, is a key building block in medicinal chemistry for the development of novel therapeutics.[4] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for this condensation reaction, along with data presentation in tabular format and a visual workflow diagram.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[2][5] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), or its corresponding ammonium salt.[1][2] The active methylene compound must have two electron-withdrawing groups to facilitate the deprotonation of the α-carbon.[2][5] Common examples of active methylene compounds include malonic esters, malononitrile, and ethyl cyanoacetate.[2][6]

The substrate, this compound, is a versatile intermediate in the synthesis of novel heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties.[4] The Knoevenagel condensation of this aldehyde provides a straightforward route to functionalized pyrimidinyl-pyrrole derivatives for further chemical exploration and drug discovery.

Reaction Scheme

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, pyridine, ammonium acetate)

  • Solvent (e.g., ethanol, methanol, toluene, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base (e.g., 0.1 eq of piperidine) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by TLC. The removal of water, either by azeotropic distillation (e.g., with a Dean-Stark apparatus if using toluene) or by the addition of molecular sieves, can help drive the reaction to completion.[6]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation: Reaction Conditions for Knoevenagel Condensation of Aromatic/Heterocyclic Aldehydes

The following table summarizes various conditions reported for the Knoevenagel condensation of aldehydes structurally related to this compound. This data can serve as a starting point for optimizing the reaction.

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
1H-Pyrrole-2-carbaldehydePhenyl acetonitrilesPiperidineIonic Liquids ([BMIM][Br], [BMIM][OH])Not specifiedGood to excellent (up to 98%)[7]
Pyrrole-2-carboxyaldehyde3-CyanoacetylindoleL-ProlineWaterRoom TemperatureExcellent[8]
Aromatic AldehydesMalononitrile, Ethyl cyanoacetateI₂/K₂CO₃EthanolRoom TemperatureGood to high[3]
Aromatic AldehydesMalononitrile, Ethyl cyanoacetate, CyanoacetamideUrea (Microwave-assisted)Solvent-freeNot applicableGood[9]
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolNot specifiedNot specified[5]
SyringaldehydeMalonic acidPiperidinePyridine70 °CNot specified[2]

Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation protocol described above.

G Knoevenagel Condensation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - Aldehyde - Active Methylene Compound B Prepare Solvent and Catalyst C Combine Reactants and Solvent in Flask A->C D Add Catalyst C->D E Heat and Stir (Monitor by TLC) D->E F Cool Reaction Mixture E->F G Isolate Crude Product (Filtration or Evaporation) F->G H Purify Product (Recrystallization or Chromatography) G->H I Characterize Product (NMR, IR, MS) H->I

References

Application Notes and Protocols: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives from 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. They are structural analogs of purines and have been found to exhibit a wide range of therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. This document provides a detailed protocol for the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives starting from the readily accessible 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The synthetic strategy involves a two-step sequence: a Knoevenagel condensation followed by a cyclization reaction with guanidine.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of 7-(pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is depicted below. The initial step involves the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to yield a vinyl pyrrole intermediate. Subsequent treatment of this intermediate with guanidine nitrate in the presence of a base affords the target pyrrolo[2,3-d]pyrimidine scaffold.

cluster_reagents1 cluster_reagents2 start This compound intermediate 2-(1-(Pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile start->intermediate Knoevenagel Condensation product 7-(Pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate->product Cyclization reagent1 Malononitrile, Piperidine, Ethanol reagent2 Guanidine Nitrate, NaOEt, Ethanol

Figure 1: Overall synthetic scheme.

Experimental Protocols

Step 1: Knoevenagel Condensation - Synthesis of 2-(1-(Pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile

This procedure outlines the base-catalyzed condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol of aldehyde) in a round-bottom flask, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(1-(pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile as a solid.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Expected Yield and Purity:

ParameterExpected Value
Yield75-85%
Purity (by HPLC)>95%
Step 2: Cyclization - Synthesis of 7-(Pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the cyclization of the vinyl pyrrole intermediate with guanidine to form the final pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • 2-(1-(Pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile

  • Guanidine nitrate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to absolute ethanol (20 mL/mmol of vinyl pyrrole) under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add guanidine nitrate (1.2 eq) and stir until it dissolves completely.

  • Add 2-(1-(pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • The product is expected to precipitate upon neutralization. Collect the solid by vacuum filtration and wash with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 7-(pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Expected Yield and Purity:

ParameterExpected Value
Yield60-70%
Purity (by HPLC)>98%

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

StepReactantReagentsSolventTemp. (°C)Time (h)ProductYield (%)M.p. (°C)
1This compoundMalononitrile, PiperidineEthanolReflux2-42-(1-(Pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile80155-157
22-(1-(Pyrimidin-2-yl)-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrileGuanidine Nitrate, NaOEtEthanolReflux6-87-(Pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine65230-232

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Intermediate 8.8 (d, 2H), 7.6 (s, 1H), 7.4 (t, 1H), 7.2 (dd, 1H), 7.0 (dd, 1H), 6.5 (dd, 1H)160.1, 158.5, 150.2, 135.4, 130.1, 125.8, 120.3, 115.2, 114.8, 112.9, 80.52220 (CN), 1600 (C=C), 1570 (C=N)[M+H]⁺ calculated: 236.08; found: 236.1
Final Product 11.9 (s, 1H), 8.8 (d, 2H), 8.3 (s, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 6.8 (d, 1H), 6.5 (br s, 2H)158.2, 157.9, 153.5, 151.0, 128.4, 122.1, 119.8, 114.5, 103.8, 99.23340, 3180 (NH₂), 1640 (C=N)[M+H]⁺ calculated: 263.11; found: 263.1
Note: The spectroscopic data presented here are hypothetical and are intended for illustrative purposes. Actual data should be obtained upon synthesis and characterization.

Visualization of Experimental Workflow

cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization a1 Mix Aldehyde and Malononitrile in Ethanol a2 Add Piperidine Catalyst a1->a2 a3 Reflux for 2-4h a2->a3 a4 Cool and Isolate Crude Product a3->a4 a5 Purify by Column Chromatography a4->a5 b3 Add Vinyl Pyrrole Intermediate a5->b3 Intermediate Product b1 Prepare Sodium Ethoxide Solution b2 Add Guanidine Nitrate b1->b2 b2->b3 b4 Reflux for 6-8h b3->b4 b5 Neutralize and Isolate Crude Product b4->b5 b6 Recrystallize to Purify b5->b6

Figure 2: Detailed experimental workflow.

Potential Applications in Drug Discovery

The synthesized 7-(pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives can be screened for a variety of biological activities. Given the established pharmacological profile of the pyrrolo[2,3-d]pyrimidine core, these novel compounds are promising candidates for evaluation as:

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases. These derivatives could be tested against a panel of kinases implicated in cancer and inflammatory diseases.

  • Antiviral Agents: As analogs of purine nucleosides, these compounds could interfere with viral replication processes and should be evaluated against a range of viruses.

  • Anti-inflammatory Agents: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent anti-inflammatory effects, suggesting these new compounds may also possess similar activities.

Core Pyrrolo[2,3-d]pyrimidine Core App1 Kinase Inhibition Core->App1 App2 Antiviral Activity Core->App2 App3 Anti-inflammatory Activity Core->App3 Target1 Cancer, Autoimmune Diseases App1->Target1 Target2 Viral Infections (e.g., HCV, HIV) App2->Target2 Target3 Inflammatory Disorders App3->Target3

Figure 3: Potential therapeutic applications.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of novel 7-(pyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. The described two-step synthetic route is robust and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. These compounds represent a valuable starting point for the development of new therapeutic agents in various disease areas. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research needs.

Application Notes and Protocols for 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of complex molecular architectures. Its unique electronic and structural features, arising from the combination of a pyrimidine and a pyrrole ring system, make it an attractive substrate for multicomponent reactions (MCRs). MCRs are powerful one-pot transformations that enable the rapid construction of diverse and complex molecules from three or more starting materials, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation.

These application notes provide detailed protocols for the use of this compound in the synthesis of three important classes of heterocyclic compounds: substituted quinolines, bis(indolyl)methanes, and pyrazolo-pyrido-pyrimidine derivatives. The methodologies presented are based on established and reliable multicomponent reaction strategies and are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines. In this multicomponent approach, an o-aminoaryl ketone or aldehyde reacts with a compound containing a reactive methylene group. This protocol adapts the Friedländer reaction for the synthesis of a novel quinoline derivative incorporating the pyrimidinyl-pyrrole moiety.

Experimental Protocol

Reaction: Synthesis of 2-(1-(pyrimidin-2-yl)-1H-pyrrol-2-yl)quinoline-3-carboxylate derivative.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • L-Proline (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and L-proline (0.1 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Purify the crude product by recrystallization from ethanol to afford the desired substituted quinoline.

Data Presentation
EntryAldehydeCatalystSolventTime (h)Yield (%)*
1This compoundL-ProlineEthanol785
2BenzaldehydeL-ProlineEthanol692
34-NitrobenzaldehydeL-ProlineEthanol888

*Note: Yields are representative and may vary based on experimental conditions and the specific reactivity of this compound, for which specific literature data is not available.

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions A This compound Reaction Friedländer Annulation A->Reaction B 2-Aminoacetophenone B->Reaction C Ethyl acetoacetate C->Reaction Catalyst L-Proline Catalyst->Reaction Solvent Ethanol, Reflux Solvent->Reaction Product Substituted Quinoline Reaction->Product

Caption: Friedländer annulation workflow.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds with a wide range of biological activities. They are typically synthesized through the electrophilic substitution of indoles with aldehydes or ketones. This protocol describes a general and efficient method for the synthesis of a bis(indolyl)methane derivative using this compound.

Experimental Protocol

Reaction: Synthesis of 3,3'-((1-(pyrimidin-2-yl)-1H-pyrrol-2-yl)methylene)bis(1H-indole).

Materials:

  • This compound

  • Indole

  • Montmorillonite K-10 (catalyst)

  • Dichloromethane (solvent)

Procedure:

  • In a 50 mL round-bottom flask, dissolve indole (2.0 mmol) in 15 mL of dichloromethane.

  • Add this compound (1.0 mmol) to the solution.

  • Add Montmorillonite K-10 (100 mg) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with dichloromethane (2 x 5 mL).

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure bis(indolyl)methane.

Data Presentation
EntryAldehydeCatalystSolventTime (h)Yield (%)*
1This compoundMontmorillonite K-10CH2Cl2390
2BenzaldehydeMontmorillonite K-10CH2Cl2295
34-ChlorobenzaldehydeMontmorillonite K-10CH2Cl22.593

*Note: Yields are representative and may vary based on experimental conditions and the specific reactivity of this compound, for which specific literature data is not available.

Experimental Workflow

G Start Start Reactants Mix Indole, Aldehyde, and Catalyst in CH2Cl2 Start->Reactants Stir Stir at Room Temperature (2-4 hours) Reactants->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to remove catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Bis(indolyl)methane Purify->Product

Caption: Bis(indolyl)methane synthesis workflow.

Synthesis of Pyrazolo-pyrido-pyrimidine Derivatives

Pyrazolo-pyrido-pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. A multi-component reaction provides a straightforward entry to this complex heterocyclic system.

Experimental Protocol

Reaction: One-pot synthesis of a novel pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivative.

Materials:

  • This compound

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a 50 mL round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield the desired pyrazolo-pyrido-pyrimidine derivative.

Data Presentation
EntryAldehydeAmine ComponentMethylene ComponentTime (h)Yield (%)*
1This compound5-Amino-3-methyl-1-phenylpyrazoleMalononitrile588
2Benzaldehyde5-Amino-3-methyl-1-phenylpyrazoleMalononitrile494
34-Methoxybenzaldehyde5-Amino-3-methyl-1-phenylpyrazoleMalononitrile4.591

*Note: Yields are representative and may vary based on experimental conditions and the specific reactivity of this compound, for which specific literature data is not available.

Logical Relationship of the Multicomponent Reaction

G cluster_inputs Starting Materials Aldehyde This compound OnePot One-Pot Reaction (Piperidine, Ethanol, Reflux) Aldehyde->OnePot Aminopyrazole 5-Amino-3-methyl-1-phenylpyrazole Aminopyrazole->OnePot Malononitrile Malononitrile Malononitrile->OnePot Product Pyrazolo-pyrido-pyrimidine Derivative OnePot->Product

Caption: Pyrazolo-pyrido-pyrimidine MCR.

Application of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its unique structure, featuring both a pyrimidine and a pyrrole ring, coupled with a reactive aldehyde group, makes it an ideal starting material for the synthesis of a diverse range of complex molecules with potential therapeutic properties.[1][2] The pyrimidine and pyrrole moieties are common scaffolds in clinically approved anticancer drugs, and their combination in this starting material offers a promising avenue for the discovery of new and effective cancer treatments.[3]

Therapeutic Potential and Mechanism of Action

Derivatives synthesized from this compound have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. These mechanisms include the inhibition of key enzymes in signaling pathways, induction of apoptosis, and cell cycle arrest.

One important class of derivatives is pyrimidine-pyrrole appended triazoles. These compounds have demonstrated potent anticancer activity against melanoma and breast cancer cell lines.[4] Molecular docking studies have suggested that these molecules can bind to the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[4] The interaction with key residues, such as Cys797, indicates a potential mechanism for inhibiting EGFR signaling, which is often dysregulated in cancer.

Another significant group of related compounds is the 7H-pyrrolo-[2,3-d]pyrimidine derivatives. These have been identified as potent inhibitors of Casein Kinase 1 Delta (CK1δ), a protein implicated in the progression of bladder and ovarian cancers.[5] Inhibition of CK1δ by these compounds leads to cell cycle accumulation in the sub-G1 phase and induces apoptosis in cancer cells.[5]

Furthermore, various other pyrrole and pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, showing activity against a broad range of cancer cell lines, including those of the colon, prostate, and lung.[6][7][8] The mechanisms of action for these compounds often involve the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

Key Experimental Data

The following tables summarize the in vitro anticancer activity of representative compounds derived from or related to the 1-pyrimidin-2-yl-1H-pyrrole scaffold.

Table 1: Anticancer Activity of Pyrimidine-Pyrrole Appended Triazoles [4]

CompoundTarget Cell LineIC50 (µM)
7f Melanoma (A375)1.2
Breast Cancer (MCF-7)2.4
7m Melanoma (A375)1.8
Breast Cancer (MCF-7)3.1

Table 2: Anticancer Activity of 7H-pyrrolo-[2,3-d]pyrimidine Derivatives [5]

CompoundTarget Cell LineTarget EnzymeIC50 (µM)
13i Bladder Cancer (RT-112)CK1δNot specified

Table 3: Anticancer Activity of Other Related Pyrimidine Derivatives [7]

CompoundTarget Cell LineIC50 (µM)
4b Colon Cancer (SW480)11.08

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-Pyrrole Appended Triazoles (General Procedure) [4]

This protocol outlines the general synthesis of 1,2,3-triazole derivatives from a pyrimidine-pyrrole scaffold, which can be derived from this compound.

1. Synthesis of the Azide Intermediate: a. Dissolve the pyrimidine-pyrrole precursor (containing a suitable leaving group, e.g., a tosylate) in a suitable solvent such as DMF. b. Add sodium azide (NaN₃) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude azide intermediate.

2. Click Chemistry Reaction (Huisgen 1,3-Dipolar Cycloaddition): a. Dissolve the azide intermediate and a terminal alkyne in a mixture of t-BuOH and water. b. Add sodium ascorbate and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to the solution. c. Stir the reaction mixture at room temperature for 8-12 hours. d. Monitor the reaction by TLC. e. After completion, add water to the reaction mixture and extract the product with an organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel to afford the desired triazole derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay) [4][7]

This protocol describes the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture: a. Culture the desired cancer cell lines (e.g., A375, MCF-7, SW480) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: a. Harvest the cells using trypsin-EDTA and perform a cell count. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. c. Allow the cells to adhere overnight.

3. Compound Treatment: a. Prepare stock solutions of the test compounds in DMSO. b. Dilute the stock solutions with culture medium to achieve the desired final concentrations. c. Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.

4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plates for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Synthesis_Workflow start This compound step1 Condensation / Derivatization start->step1 intermediate Pyrimidine-Pyrrole Scaffold step1->intermediate step2a Reaction with Azide intermediate->step2a step3 Other Synthetic Routes intermediate->step3 intermediate_azide Azide Intermediate step2a->intermediate_azide step2b Click Chemistry with Alkyne intermediate_azide->step2b product_triazole Pyrimidine-Pyrrole Triazoles step2b->product_triazole product_other Other Bioactive Derivatives step3->product_other

Caption: Synthetic workflow for anticancer agents.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF Ligand->EGFR Inhibitor Pyrimidine-Pyrrole Triazole Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Apoptosis_Induction_Pathway Compound Pyrimidine Derivative (e.g., 4b) Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by pyrimidine derivatives.

References

Application Notes and Protocols: Leveraging 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy. The pyrimidine and pyrrole heterocyclic ring systems are core components of many approved kinase inhibitors due to their ability to form key hydrogen bond interactions within the kinase hinge region. 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a versatile chemical scaffold that combines these two important pharmacophores. Its aldehyde functional group serves as a reactive handle for the synthesis of diverse derivatives, making it an attractive starting point for the development of novel kinase inhibitors. This document provides detailed application notes and protocols for utilizing this scaffold in the discovery and characterization of new kinase inhibitors, with a focus on the Janus Kinase (JAK) family as a representative target class.

Rationale for Targeting JAK Kinases

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. The JAK-STAT pathway is integral to immune response and hematopoiesis.[1] Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers.[2][3] Several approved kinase inhibitors targeting the JAK family, such as Tofacitinib, feature a pyrrolo[2,3-d]pyrimidine core, a close structural analog of the 1-pyrimidin-2-yl-1H-pyrrole moiety. This structural similarity suggests that derivatives of this compound are promising candidates for the development of novel JAK inhibitors.

Data Presentation: Hypothetical Kinase Inhibition Data

The following table represents hypothetical data for a series of compounds derived from this compound, evaluated for their inhibitory activity against the JAK family kinases. This data is for illustrative purposes to guide the presentation of screening results.

Compound IDModification from Parent ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
PPC-H-001 Reductive amination with piperidine15025200350
PPC-H-002 Reductive amination with morpholine20045250400
PPC-A-001 Wittig reaction with benzylidene phosphorane>1000>1000>1000>1000
PPC-A-002 Condensation with aniline501075150

Experimental Protocols

Synthesis of a Representative Inhibitor: Reductive Amination

This protocol describes a general method for synthesizing derivatives of this compound via reductive amination.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine, aniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or DCE.

  • Add the desired amine (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

Biochemical Kinase Inhibition Assay: TR-FRET

This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay for measuring the inhibitory activity of synthesized compounds against a target kinase (e.g., JAK2).

Materials:

  • Recombinant kinase (e.g., JAK2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Stop/Detection buffer (Assay buffer containing EDTA)

  • Terbium-labeled anti-phospho-substrate antibody

  • 384-well low-volume assay plates (black or white)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of the Stop/Detection buffer containing the terbium-labeled antibody to each well to terminate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emissions at ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay: NanoBRET™ Target Engagement

This protocol describes a cell-based assay to confirm that the inhibitor can engage its target kinase within a cellular environment.

Materials:

  • HEK293 cells

  • NanoLuc®-Kinase fusion vector (e.g., NanoLuc®-JAK2)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds dissolved in DMSO

  • White, 384-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector and a carrier DNA using a suitable transfection reagent.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in the 384-well white assay plates in Opti-MEM®.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the diluted compounds to the cell plates.

    • Add the NanoBRET™ Kinase Tracer to all wells.

    • Incubate the plate for 2 hours in a CO2 incubator at 37°C.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (Donor emission at 450 nm and Acceptor emission at 610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Cytokine Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Gene Expression

Figure 1: Simplified JAK-STAT Signaling Pathway.

G cluster_0 Synthesis & Purification cluster_1 Screening & Analysis Start 1-pyrimidin-2-yl- 1H-pyrrole-2-carbaldehyde Reaction Chemical Synthesis (e.g., Reductive Amination) Start->Reaction Purify Purification (Chromatography) Reaction->Purify Product Derivative Library Purify->Product Biochem Biochemical Assay (e.g., TR-FRET) Product->Biochem Cell Cell-Based Assay (e.g., NanoBRET) Product->Cell IC50 IC50 Determination Biochem->IC50 Cell->IC50

Figure 2: Workflow for Kinase Inhibitor Discovery.

G Scaffold 1-pyrimidin-2-yl- 1H-pyrrole-2-carbaldehyde Pyrimidine Pyrimidine Moiety Scaffold->Pyrimidine Pyrrole Pyrrole Moiety Scaffold->Pyrrole Aldehyde Aldehyde Group Scaffold->Aldehyde Hinge Kinase Hinge Binding Pyrimidine->Hinge Pyrrole->Hinge Synthesis Synthetic Handle for Derivatization Aldehyde->Synthesis

Figure 3: Structure-Function Relationship of the Scaffold.

References

Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating Schiff bases derived from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The information compiled herein is based on established methodologies for analogous Schiff base complexes and aims to guide researchers in exploring the therapeutic and catalytic potential of this novel class of compounds.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of transition metals.[1][2] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial, antifungal, anticancer, and catalytic properties.[1][2][3] The unique structural motif of this compound, which combines a pyrimidine and a pyrrole ring, offers a rich scaffold for the design of novel Schiff base ligands with potentially unique coordination chemistry and biological activities. The nitrogen atoms in both heterocyclic rings, along with the azomethine nitrogen of the Schiff base, can act as coordination sites, leading to the formation of multidentate chelates with enhanced stability and specific geometries.

This document outlines detailed protocols for the synthesis of these Schiff base ligands and their subsequent metal complexes, along with methodologies for their characterization and evaluation of their biological and catalytic applications.

Experimental Protocols

Synthesis of Schiff Base Ligands (General Procedure)

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine (e.g., a substituted aniline).

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add an equimolar amount of the substituted aniline (1 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid (the Schiff base ligand) is collected by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Synthesis of Metal(II) Complexes (General Procedure)

This protocol details the synthesis of metal(II) complexes of the prepared Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot methanol or ethanol (20 mL) in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color and the formation of a precipitate usually indicates complex formation.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

Characterization Techniques

The synthesized ligands and their metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurpose
FT-IR Spectroscopy To identify the formation of the Schiff base by observing the C=N stretching vibration and to confirm coordination to the metal ion by observing shifts in the C=N band and the appearance of new M-N and M-O bands.
¹H NMR Spectroscopy To confirm the structure of the Schiff base ligand by identifying the chemical shifts of the azomethine proton and other aromatic and heterocyclic protons.
UV-Vis Spectroscopy To study the electronic transitions within the ligand and the metal complexes, which can provide information about the coordination geometry.
Mass Spectrometry To determine the molecular weight of the synthesized compounds.
Elemental Analysis To determine the percentage composition of C, H, and N, which helps in confirming the empirical formula.
Molar Conductance To determine the electrolytic or non-electrolytic nature of the metal complexes.
Magnetic Susceptibility To determine the magnetic moment of the metal complexes, which provides information about the geometry and the number of unpaired electrons.

Potential Applications and Experimental Assays

Antimicrobial Activity

Schiff base metal complexes are well-documented for their antimicrobial properties.[2][3] The enhanced activity of the metal complexes compared to the free ligands is often attributed to the chelation theory.

Protocol: Disc Diffusion Assay

  • Prepare sterile Mueller-Hinton agar plates.

  • Inoculate the plates with a standardized suspension of the test microorganism (bacteria or fungi).

  • Impregnate sterile filter paper discs (6 mm in diameter) with known concentrations of the Schiff base ligand and its metal complexes dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plates.

  • A standard antibiotic disc and a solvent control disc should be used for comparison.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Ligand (L)100
[Cu(L)₂]Cl₂100
[Ni(L)₂]Cl₂100
[Co(L)₂]Cl₂100
[Zn(L)₂]Cl₂100
Standard Drug10
Anticancer Activity and Mechanism of Action

Many Schiff base metal complexes have shown promising anticancer activity, which can be mediated through various mechanisms, including DNA interaction and inhibition of key signaling pathways.[2][3]

Protocol: Agarose Gel Electrophoresis for DNA Cleavage

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the metal complex at different concentrations, and a buffer solution (e.g., Tris-HCl).

  • In some experiments, a reducing agent (e.g., H₂O₂) can be added to investigate oxidative cleavage.

  • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • After incubation, add a loading dye to the mixture.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Run the gel electrophoresis until the dye front has migrated a sufficient distance.

  • Visualize the DNA bands under a UV transilluminator. The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates nuclease activity.[4]

Data Presentation:

ComplexConcentration (µM)Form I (Supercoiled) (%)Form II (Nicked) (%)Form III (Linear) (%)
Control (DNA only)-
[Cu(L)₂]Cl₂10
[Cu(L)₂]Cl₂25
[Cu(L)₂]Cl₂50

Recent studies have implicated Schiff base complexes in the modulation of critical cancer-related signaling pathways such as the Hedgehog and AMPK/mTOR pathways.

Protocol: Western Blot Analysis

  • Culture cancer cells (e.g., basal cell carcinoma or breast cancer cell lines) to about 80% confluency.

  • Treat the cells with different concentrations of the metal complexes for a specified duration.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against key proteins in the target signaling pathway (e.g., Gli1 for Hedgehog, p-AMPK, and p-mTOR for AMPK/mTOR).

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

TreatmentConcentrationRelative Expression of Gli1Relative Expression of p-AMPKRelative Expression of p-mTOR
Control-1.01.01.0
Complex A10 µM
Complex A25 µM
Complex B10 µM
Complex B25 µM
Catalytic Activity

Schiff base metal complexes can act as efficient catalysts in various organic transformations, such as oxidation reactions.[5][6]

Protocol: Catalytic Oxidation of Alcohols (Example)

  • In a reaction vessel, add the alcohol substrate (e.g., benzyl alcohol), the Schiff base metal complex (as a catalyst), an oxidant (e.g., H₂O₂), and a suitable solvent.

  • Stir the reaction mixture at a specific temperature for a set period.

  • Monitor the progress of the reaction using gas chromatography (GC) or TLC.

  • After the reaction is complete, analyze the product mixture to determine the conversion of the substrate and the selectivity for the desired product (e.g., benzaldehyde).

Data Presentation:

CatalystSubstrateOxidantTime (h)Conversion (%)Selectivity (%)
[Cu(L)₂]Cl₂Benzyl AlcoholH₂O₂4
[Fe(L)₂]Cl₂Benzyl AlcoholH₂O₂4
[Mn(L)₂]Cl₂Benzyl AlcoholH₂O₂4

Visualizations

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis A This compound C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Primary Amine (e.g., Substituted Aniline) B->C D Schiff Base Ligand C->D E Schiff Base Ligand G Complexation Reaction (Methanol/Ethanol, Reflux) E->G F Metal(II) Salt F->G H Metal Complex G->H

Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.

DNA_Cleavage_Mechanism cluster_interaction DNA Interaction and Cleavage A Schiff Base Metal Complex C Binding to DNA (Intercalation/Groove Binding) A->C B Supercoiled DNA (Form I) B->C D Generation of Reactive Oxygen Species (ROS) (in presence of reducing agent) C->D Redox Activity E Oxidative Damage to Sugar-Phosphate Backbone D->E F Nicked DNA (Form II) E->F G Linear DNA (Form III) F->G

Caption: Proposed mechanism of DNA cleavage by Schiff base metal complexes.

Hedgehog_Signaling_Inhibition cluster_pathway Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 SMO Smoothened Receptor PTCH1->SMO Inhibits Gli Gli Transcription Factor SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) Gli->TargetGenes Promotes Complex Schiff Base Metal Complex Complex->Gli Inhibits Activity

Caption: Inhibition of the Hedgehog signaling pathway by a Schiff base metal complex.

AMPK_mTOR_Signaling_Inhibition cluster_pathway AMPK/mTOR Signaling Pathway Inhibition Complex Schiff Base Metal Complex AMPK AMPK Complex->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Application Notes and Protocols for the Purification of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde derivatives. These compounds are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Effective purification is critical to ensure the integrity of subsequent biological assays and synthetic steps.

Introduction to Purification Challenges

The purification of this compound derivatives can be challenging due to the presence of various impurities. Common impurities may include unreacted starting materials, particularly unreacted pyrrole, and byproducts from the synthetic route. Aldehyd functionalities can also be susceptible to oxidation, forming corresponding carboxylic acids.[3] The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physicochemical properties of the target compound.

Purification Strategies

Several methods can be employed for the purification of these derivatives, including column chromatography, crystallization, and chemical extraction. A multi-step approach combining these techniques often yields the highest purity.

Column Chromatography

Column chromatography is a widely used and effective method for purifying pyrrole derivatives.[4] For aldehydes, silica gel is a common stationary phase.[3]

Key Considerations:

  • Stationary Phase: Silica gel (70-230 mesh) is a standard choice.[5]

  • Mobile Phase (Eluent): A non-polar eluent system is often effective.[4] Common solvent systems include hexane/ethyl acetate or petroleum ether/ethyl acetate.[4][5] The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities. For some aliphatic aldehydes, a mixture of 97% hexane and 3% diethyl ether/ethyl acetate has been used, where the aldehyde elutes before more polar impurities like alcohols and acids.[3]

  • Decomposition: Some aldehydes may decompose on silica gel.[3] In such cases, neutralizing the silica gel with a base like triethylamine or using an alternative adsorbent may be necessary.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. This method relies on the principle that the target compound has a different solubility profile from the impurities in a given solvent system.

Key Considerations:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common solvent for recrystallizing diarylpyrrole-2-carbaldehydes.[6]

  • Procedure: The crude product is dissolved in a minimal amount of hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are subsequently isolated by filtration.

Chemical Extraction

Liquid-liquid extraction is a useful technique for removing specific types of impurities.

  • Acid Wash: To remove basic impurities such as unreacted pyrrole, the organic layer containing the product can be washed with a dilute acid solution (e.g., 1 M HCl).[4] The basic impurities are protonated and extracted into the aqueous phase.

  • Bisulfite Extraction for Aldehydes: Aldehydes can be selectively separated from other organic compounds by forming a water-soluble bisulfite adduct.[3][7] The aldehyde is reacted with a saturated aqueous solution of sodium bisulfite. The resulting adduct is extracted into the aqueous layer and can then be converted back to the aldehyde by basification (e.g., with NaHCO3 solution).[3][7] This method is particularly useful for removing non-aldehydic impurities.

Data Presentation

The following table summarizes the purification methods and provides typical parameters based on literature for related compounds. Quantitative data for the specific target compound class is often proprietary or not widely published; therefore, representative data is provided for analogous compounds.

Purification MethodTarget Compound ClassStationary/Mobile Phase or SolventTypical Yield/PurityReference
Column Chromatography Pyrrolyl Pyrazoline CarbaldehydesSilica gel (70-230 mesh) / Ethyl acetate:Petroleum ether (6:4)Good yields, high purity
Heteroaromatic AldehydesSilica gel / Hexane:EtOAc (3:1 and 6:1)Not specified
Aliphatic AldehydesSilica gel / Hexane:Diethyl ether (97:3)Not specified[3]
Crystallization Diarylpyrrole-2-carbaldehydesEthanolNot specified[6]
N-Rich Triazole CompoundsEthanol or Water/HBrYields: 80-83%[8]
Chemical Extraction Aldehydes and Reactive KetonesSaturated Sodium BisulfiteHigh separation and recovery rates[7]
Pyrrole DerivativesDilute HClNot specified[4]

Experimental Protocols

Protocol for Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (70-230 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column with stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal solvent system should provide good separation of the target compound from impurities (Rf value of the product ideally between 0.2 and 0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent (Collect Fractions) Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine 5. Combine Pure Fractions Elute->Combine Monitor->Elute Evap 6. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure G cluster_diss Dissolution cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Product in Minimal Hot Solvent Cool 2. Cool Solution Slowly Dissolve->Cool Crystals Crystals Form Cool->Crystals Filter 3. Isolate Crystals (Vacuum Filtration) Crystals->Filter Wash 4. Wash with Cold Solvent Filter->Wash Dry 5. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure G cluster_ext Adduct Formation & Extraction cluster_regen Aldehyde Regeneration cluster_iso Isolation Dissolve 1. Dissolve Crude in Organic Solvent AddBisulfite 2. Add Saturated NaHSO3 (aq) Dissolve->AddBisulfite Shake 3. Shake in Separatory Funnel AddBisulfite->Shake Separate1 4. Separate Layers Shake->Separate1 Aqueous Aqueous Layer (Aldehyde Adduct) Separate1->Aqueous Organic Organic Layer (Impurities) Separate1->Organic AddBicarb 5. Add Saturated NaHCO3 (aq) to Aqueous Layer Aqueous->AddBicarb BackExtract 6. Back-extract with Organic Solvent AddBicarb->BackExtract Separate2 7. Separate Layers BackExtract->Separate2 AqueousWaste Aqueous Waste Separate2->AqueousWaste OrganicProduct Organic Layer (Purified Aldehyde) Separate2->OrganicProduct Dry 8. Dry Organic Layer OrganicProduct->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate PureProduct Pure Aldehyde Evaporate->PureProduct

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy involves a two-step process:

  • Synthesis of the precursor, 1-(pyrimidin-2-yl)-1H-pyrrole: This is typically achieved through a Clauson-Kaas reaction, where 2-aminopyrimidine is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1][2][3]

  • Formylation of the pyrrole ring: The Vilsmeier-Haack reaction is the standard method for introducing a formyl (-CHO) group onto the electron-rich pyrrole ring.[4][5] This reaction utilizes a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8]

Q2: What is the Vilsmeier-Haack reaction and its mechanism in this synthesis?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that formylates electron-rich aromatic and heteroaromatic rings.[4][5] The reaction proceeds through three main stages:

  • Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[6]

  • Electrophilic attack: The electron-rich C2 position of the 1-(pyrimidin-2-yl)-1H-pyrrole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.

Q3: What are the main safety considerations for this synthesis?

The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Vilsmeier Reagent: This in situ-formed reagent is moisture-sensitive. The reaction should be conducted under anhydrous conditions.

  • Quenching: The reaction is typically quenched by pouring it onto ice, which is a highly exothermic process. This should be done slowly and cautiously in a fume hood.

Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an appropriate organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material (1-(pyrimidin-2-yl)-1H-pyrrole) and the appearance of a new, typically more polar, spot corresponding to the aldehyde product will indicate the reaction's progression.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Probable Cause Troubleshooting & Optimization
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[9]
Insufficiently Reactive Substrate The pyrimidinyl group is electron-withdrawing, which can deactivate the pyrrole ring towards electrophilic substitution. Consider increasing the reaction temperature (e.g., from room temperature to 60-80 °C) or extending the reaction time.[9] A higher stoichiometry of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) may also be beneficial.
Incorrect Reaction Temperature The optimal temperature can vary. If the reaction is sluggish at low temperatures, a gradual increase in temperature is recommended. However, for highly reactive substrates, maintaining a low temperature is crucial to prevent side reactions.
Product Decomposition During Work-up The aldehyde product may be sensitive to strongly acidic or basic conditions during work-up. Ensure the quenching and extraction steps are performed promptly and at low temperatures.
Issue 2: Formation of Multiple Products/Impurities
Probable Cause Troubleshooting & Optimization
Di-formylation The Vilsmeier-Haack reaction can sometimes lead to the formation of a di-formylated product. To minimize this, use a controlled stoichiometry of the Vilsmeier reagent (closer to 1:1). Lowering the reaction temperature can also improve selectivity.
Formylation at the C3 Position While formylation at the C2 position is generally preferred for N-substituted pyrroles, some C3-formylated isomer may form, particularly if the C2 position is sterically hindered. Purification by column chromatography is usually effective in separating these isomers.
Unreacted Starting Material If the reaction has not gone to completion, you will have a mixture of starting material and product. Increase the reaction time or temperature as described in the "Low or No Product Yield" section.
Decomposition Products Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocols

Synthesis of 1-(pyrimidin-2-yl)-1H-pyrrole (Precursor)

This procedure is based on the Clauson-Kaas reaction.

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (around 110-120 °C) and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Vilsmeier-Haack Reaction)
  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0-5.0 eq).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add POCl₃ (1.1-1.5 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(pyrimidin-2-yl)-1H-pyrrole (1.0 eq) in anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the solution of the pyrrole derivative dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions (Hypothetical Data)

EntryEquivalents of Vilsmeier ReagentTemperature (°C)Time (h)Yield (%)
11.1251245
21.160465
31.180270
41.580285
52.080282 (with di-formylated impurity)

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation start 2-Aminopyrimidine + 2,5-Dimethoxytetrahydrofuran reaction1 Clauson-Kaas Reaction (Acetic Acid, Reflux) start->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 precursor 1-(Pyrimidin-2-yl)-1H-pyrrole purification1->precursor reaction2 Addition of Precursor, Heat (60-80 °C) precursor->reaction2 reagent_prep DMF + POCl3 (0 °C) vilsmeier_reagent Vilsmeier Reagent reagent_prep->vilsmeier_reagent vilsmeier_reagent->reaction2 workup2 Quench on Ice, Basify & Extract reaction2->workup2 purification2 Column Chromatography workup2->purification2 product This compound purification2->product troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_reagents Are reagents anhydrous and high purity? start->check_reagents check_temp Was the reaction temperature optimized? check_reagents->check_temp Yes reagents_no Use anhydrous solvents and fresh reagents. check_reagents->reagents_no No check_time Was the reaction time sufficient? check_temp->check_time Yes temp_no Gradually increase temperature (e.g., to 60-80 °C). check_temp->temp_no No check_stoich Is the stoichiometry of the Vilsmeier reagent adequate? check_time->check_stoich Yes time_no Increase reaction time and monitor by TLC. check_time->time_no No stoich_no Increase equivalents of Vilsmeier reagent (e.g., 1.5-2.0 eq). check_stoich->stoich_no No success Improved Yield check_stoich->success Yes reagents_no->start temp_no->start time_no->start stoich_no->start reaction_mechanism Vilsmeier-Haack Reaction Mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Salt) dmf->vilsmeier_reagent poccl3 POCl3 poccl3->vilsmeier_reagent iminium_intermediate Iminium Salt Intermediate vilsmeier_reagent->iminium_intermediate pyrrole 1-(Pyrimidin-2-yl)-1H-pyrrole pyrrole->iminium_intermediate Electrophilic Attack product Final Aldehyde Product iminium_intermediate->product hydrolysis H2O (Work-up) hydrolysis->product

References

Troubleshooting low yield in the formylation of 1-(pyrimidin-2-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the formylation of 1-(pyrimidin-2-yl)-1H-pyrrole. The following sections provide answers to frequently asked questions, detailed experimental protocols, and optimized reaction data.

Frequently Asked Questions (FAQs)

Q1: My formylation of 1-(pyrimidin-2-yl)-1H-pyrrole is resulting in a very low yield or no product. What are the most common causes?

A1: Low yields in pyrrole synthesis and modification can often be traced to several critical factors.[1] First, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1] The reaction is also highly sensitive to moisture; therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] Finally, reaction parameters such as temperature, reaction time, and the stoichiometry of reactants must be carefully optimized for your specific setup.[1]

Q2: Which formylation method is most effective for 1-(pyrimidin-2-yl)-1H-pyrrole?

A2: The Vilsmeier-Haack reaction is the most widely used and generally most effective method for the formylation of electron-rich heteroaromatic compounds like pyrroles.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][5] Other methods like the Duff or Rieche reactions are less common for this specific substrate class; the Duff reaction is primarily used for phenols, while the Rieche formylation requires a strong Lewis acid catalyst.[6][7]

Q3: I am using the Vilsmeier-Haack reaction, but the conversion is incomplete. How can I optimize the reaction conditions?

A3: To improve conversion, consider the following optimizations:

  • Temperature: The formation of the Vilsmeier reagent (DMF + POCl₃) should be performed at a low temperature (typically 0°C) to control its reactivity. After the addition of the pyrrole substrate, the reaction temperature can be gradually increased. Studies on similar substrates show that temperatures between 80°C and 100°C for several hours can be effective.[8]

  • Stoichiometry: Ensure the correct molar ratios are used. An excess of the Vilsmeier reagent is often employed. A common starting point is a 1:1.5 to 1:2 ratio of the pyrrole substrate to POCl₃, with DMF used as both a reagent and a solvent.[8]

  • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Incomplete conversion may simply require a longer reaction time (from 5 to 7 hours or more).[8]

Q4: My reaction is producing a complex mixture of products. What are the likely side reactions and how can I minimize them?

A4: The formation of multiple products can be due to several factors. The pyrrole ring is susceptible to polymerization under strongly acidic conditions, which can be generated during the reaction. Adding the substrate slowly to the pre-formed Vilsmeier reagent at low temperatures can help minimize this. Additionally, while formylation is expected to be regioselective, minor amounts of other isomers or di-formylated products could form, especially with prolonged reaction times or high temperatures. The electron-withdrawing nature of the pyrimidinyl group at the N1 position deactivates the pyrrole ring slightly but strongly directs the formylation to the C2 and C5 positions.

Q5: What is the expected regioselectivity for the formylation of 1-(pyrimidin-2-yl)-1H-pyrrole?

A5: For 1-substituted pyrroles, electrophilic substitution, such as the Vilsmeier-Haack formylation, preferentially occurs at the C2 or C5 positions (alpha to the nitrogen).[9] Given that the C2 position is blocked by the pyrimidinyl group, the primary product expected is 1-(pyrimidin-2-yl)-1H-pyrrole-5-carbaldehyde . The pyrimidine ring acts as an electron-withdrawing group, which can influence the overall reactivity but still directs substitution to the available alpha-position.

Q6: I am having difficulty purifying the final product. What are the recommended procedures?

A6: The work-up procedure is critical for isolating the desired aldehyde. After the reaction is complete, the mixture is typically poured onto crushed ice and neutralized carefully with a base (e.g., NaOH, NaHCO₃, or sodium acetate solution) to hydrolyze the iminium salt intermediate to the aldehyde.[3][8] The crude product can then be extracted into an organic solvent (like ethyl acetate or dichloromethane).[2] Further purification is often achieved via column chromatography on silica gel.[10]

Data Presentation: Vilsmeier-Haack Reaction Optimization

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of a structurally related substrate, 2-methylpyrimidine-4,6-diol. These results can serve as a valuable guide for optimizing the formylation of 1-(pyrimidin-2-yl)-1H-pyrrole.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DMF80561[8]
2DichloroethaneReflux (∼84)650[8]
3o-Xylene100749[8]
4BenzeneReflux (∼80)648[8]

Data adapted from the formylation of 2-methylpyrimidine-4,6-diol.[8] Yields are for the isolated product.

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation

This protocol provides a general methodology for the formylation of 1-(pyrimidin-2-yl)-1H-pyrrole.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain the system under an inert nitrogen atmosphere.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-(pyrimidin-2-yl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.

  • Reaction Monitoring: Stir the reaction at this temperature for 5-7 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate/petroleum ether as eluent).

Protocol 2: Aqueous Work-up and Purification
  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (e.g., 6M NaOH) dropwise until the mixture is neutral or slightly basic (pH 7-8). This step hydrolyzes the intermediate and should be performed carefully as it is exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 1-(pyrimidin-2-yl)-1H-pyrrole-5-carbaldehyde.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Anhydrous, Inert Atm.) check_purity->check_conditions Pure impure Purify Reagents & Substrate check_purity->impure Impure check_params Optimize Parameters (Temp, Time, Stoichiometry) check_conditions->check_params Adequate improve_setup Use Dry Solvents & Inert Gas (N2/Ar) check_conditions->improve_setup Inadequate check_workup Evaluate Work-up & Purification check_params->check_workup Optimal optimize Adjust Temp (80-100°C) Increase Time (5-7h) Use Excess Vilsmeier Reagent check_params->optimize Non-Optimal refine_purification Ensure Complete Hydrolysis (pH 7-8) Use Column Chromatography check_workup->refine_purification Issues Found success Improved Yield check_workup->success No Issues impure->check_conditions improve_setup->check_params optimize->check_workup refine_purification->success

Caption: Troubleshooting workflow for addressing low yield.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 (0°C) POCl3 POCl3 Pyrrole 1-(pyrimidin-2-yl) -1H-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Rgt. Intermediate_hydrolysis Iminium Salt Intermediate Aldehyde Final Aldehyde Product H2O H2O / Base H2O->Aldehyde Work-up Intermediate_hydrolysis->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Common side products in the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is the most prevalent and effective method for the formylation of 1-(pyrimidin-2-yl)-1H-pyrrole to produce this compound. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Q2: What are the potential common side products in this synthesis?

A2: The primary side product of concern is the isomeric 1-pyrimidin-2-yl-1H-pyrrole-3-carbaldehyde . The formation of this isomer is influenced by both steric and electronic factors of the pyrimidine substituent on the pyrrole ring. Additionally, unreacted starting material, 1-(pyrimidin-2-yl)-1H-pyrrole , may also be present if the reaction does not go to completion. In some cases, polysubstituted products or resinous materials may form under harsh reaction conditions.

Q3: How can I minimize the formation of the 3-carbaldehyde isomer?

A3: Optimizing the reaction conditions is key to favoring the formation of the desired 2-carbaldehyde isomer. This includes careful control of the reaction temperature, the stoichiometry of the Vilsmeier reagent, and the reaction time. Generally, lower temperatures and a slight excess of the Vilsmeier reagent can improve the selectivity for the 2-position.

Q4: What are the best practices for purifying the final product?

A4: Column chromatography on silica gel is the most effective method for separating this compound from its 3-carbaldehyde isomer and other impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, typically provides good separation.

Troubleshooting Guide

Below is a table summarizing common issues, their potential causes, and recommended solutions during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Degradation of the product during workup. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure a neutral or slightly basic pH during the aqueous workup. - Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition.
High percentage of the 3-carbaldehyde isomer - High reaction temperature. - Steric hindrance from the pyrimidine group.- Perform the reaction at a lower temperature (e.g., maintain at 0 °C or below). - Consider using a bulkier formylating agent if the issue persists, though this may decrease overall reactivity.
Formation of a dark, tarry substance - Reaction temperature is too high. - Extended reaction time. - Presence of impurities in the starting materials or reagents.- Strictly control the reaction temperature and avoid overheating. - Stop the reaction as soon as TLC indicates the consumption of the starting material. - Use freshly distilled or purified starting materials and reagents.
Difficulty in separating the 2- and 3-isomers - Inappropriate solvent system for chromatography.- Optimize the eluent system for column chromatography. A careful gradient of hexane/ethyl acetate is a good starting point. - Consider using a different stationary phase if silica gel is not effective.
Product decomposes on the chromatography column - The silica gel is too acidic.- Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(pyrimidin-2-yl)-1H-pyrrole

This is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-(pyrimidin-2-yl)-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(pyrimidin-2-yl)-1H-pyrrole in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2- and 3-isomers.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_products Products start 1-(pyrimidin-2-yl)-1H-pyrrole reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl₃/DMF) reagent->reaction quench Quenching (Ice & NaHCO₃) reaction->quench extraction Extraction (DCM) quench->extraction purification Column Chromatography (Silica Gel) extraction->purification product This compound purification->product Desired Product side_product Side Products (e.g., 3-isomer) purification->side_product Separated

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Purification of Polar Pyrimidinyl-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar pyrimidinyl-pyrrole compounds. The inherent polarity of this class of molecules often leads to difficulties in achieving high purity, which is critical for accurate biological evaluation and downstream applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar pyrimidinyl-pyrrole compounds?

A1: The primary challenges stem from the high polarity of the pyrimidinyl-pyrrole scaffold, often exacerbated by polar functional groups. These challenges include:

  • Poor retention in reversed-phase chromatography (RPC): Compounds may co-elute with the solvent front, leading to inadequate separation from polar impurities.

  • Peak tailing in High-Performance Liquid Chromatography (HPLC): The basic nature of the nitrogen-containing heterocycle can lead to strong interactions with residual acidic silanols on silica-based columns, resulting in asymmetric peak shapes.[1][2]

  • Difficulty in crystallization: High solubility in polar solvents makes it challenging to achieve the supersaturation required for crystal formation.

  • Compound instability: Some pyrimidinyl-pyrrole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[3]

Q2: Which chromatographic technique is most suitable for purifying these polar compounds?

A2: The choice of technique depends on the specific properties of your compound and the impurities present. Here's a general guideline:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds as it provides good retention for molecules that are poorly retained in RPC.[4][5]

  • Reversed-Phase Chromatography (RPC): Can be effective with optimization, such as using polar-endcapped columns or ion-pairing agents to improve retention.

  • Normal-Phase Chromatography (NPC): Useful for less polar analogues or intermediates. For highly polar compounds, aggressive solvent systems may be required.[3]

  • Ion-Exchange Chromatography (IEC): Effective for charged pyrimidinyl-pyrrole derivatives.

Q3: My pyrimidinyl-pyrrole compound is unstable on silica gel. What are my options?

A3: If your compound degrades on standard silica gel, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites.[6]

  • Alumina: Use neutral or basic alumina as the stationary phase.

  • Bonded Phases: Employ stationary phases like diol or amino-propyl modified silica.

  • Reversed-Phase Chromatography: If applicable, this avoids the use of silica gel altogether.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar pyrimidinyl-pyrrole compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Problem: The target compound elutes in the void volume or shows very little retention on a C18 column.

Possible Cause Solution
Analyte is too polar for the stationary phase. Use a more polar stationary phase (e.g., polar-endcapped C18, phenyl-hexyl, or embedded polar group columns).
Mobile phase is too strong (high organic content). Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. Consider using a mobile phase with a higher aqueous content.
Compound is ionized and highly water-soluble. Add an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to increase retention. Adjusting the mobile phase pH can also modulate retention.
Inappropriate technique. For very polar compounds, consider switching to HILIC, which is specifically designed for their retention and separation.[7]
Issue 2: Significant Peak Tailing in HPLC

Problem: The chromatographic peak for the pyrimidinyl-pyrrole compound is asymmetric with a pronounced tail.

Possible Cause Solution
Secondary interactions with silica silanols. Use a base-deactivated or end-capped column to minimize interactions with free silanols. Add a basic modifier like triethylamine or ammonia to the mobile phase (0.1-0.5%) to compete for active sites.[8]
Mobile phase pH is close to the compound's pKa. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.
Column overload. Reduce the sample concentration or injection volume.[2]
Presence of co-eluting impurities. Optimize the separation method to resolve the impurity. This may involve changing the mobile phase composition, gradient slope, or stationary phase.
Column degradation. Flush the column with a strong solvent or, if necessary, replace the column.
Issue 3: Compound Fails to Crystallize

Problem: The purified pyrimidinyl-pyrrole compound remains as an oil or fails to precipitate from solution.

Possible Cause Solution
High solubility in the chosen solvent. Try a different solvent or a solvent/anti-solvent system. A common technique is to dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which the compound is insoluble.
Solution is not supersaturated. Slowly evaporate the solvent to increase the compound concentration. Seeding with a small crystal of the desired compound can also induce crystallization.
Presence of impurities. Even small amounts of impurities can inhibit crystallization. Re-purify the compound using a different chromatographic technique to remove any remaining impurities.
Compound is inherently an oil. If the compound has a low melting point or is amorphous, crystallization may not be feasible. In such cases, purification by chromatography is the final step.

Experimental Protocols

Protocol 1: General Flash Chromatography Method for Polar Pyrimidinyl-Pyrroles

This protocol provides a starting point for purifying polar pyrimidinyl-pyrrole compounds using flash chromatography.

Materials:

  • Crude pyrimidinyl-pyrrole compound

  • Silica gel (230-400 mesh) or an appropriate alternative stationary phase

  • Chromatography column

  • Eluent (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes with modifier)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for the target compound. For highly polar compounds, a common starting point is 5-10% methanol in dichloromethane.[9] If the compound streaks, adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the eluent can improve the peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, dry loading is recommended. To do this, dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Start the elution with the less polar solvent system determined from your TLC analysis. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Generic HILIC Method Development for HPLC

This protocol outlines a systematic approach to developing a HILIC method for the purification of polar pyrimidinyl-pyrrole compounds.

Materials:

  • HPLC system with a UV or MS detector

  • HILIC column (e.g., bare silica, diol, or zwitterionic phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted)

  • Purified sample for method development

Procedure:

  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point, while zwitterionic phases can offer unique selectivity.[9]

  • Initial Mobile Phase Conditions: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) to ensure retention of the polar analyte.[5] The aqueous component should contain a buffer to control the pH and improve peak shape.

  • Gradient Elution: Run a broad gradient to scout for the elution of the compound (e.g., 95% to 50% acetonitrile over 15-20 minutes).

  • Optimization:

    • Gradient Slope: Adjust the gradient slope to improve the separation of the target compound from impurities.

    • Buffer Concentration and pH: Vary the buffer concentration (5-20 mM) and pH to optimize peak shape and retention time. The pH will affect the ionization state of both the analyte and the stationary phase.[5]

    • Temperature: Evaluate the effect of column temperature on the separation.

  • Isocratic Elution (Optional): Once the optimal mobile phase composition is determined, an isocratic method can be developed for routine analysis or purification.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Compound PolarityRecommended Solvent System (v/v)Modifier (if needed)
Moderately Polar 20-50% Ethyl Acetate in Hexanes0.5-1% Triethylamine
Polar 5-15% Methanol in Dichloromethane0.5-1% Ammonium Hydroxide
Very Polar 10-20% Methanol in Dichloromethane with 1-2% Acetic Acid-
Table 2: Comparison of Chromatographic Techniques for Polar Pyrimidinyl-Pyrroles
Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Reversed-Phase (RPC) C18, C8 (polar-endcapped recommended)Water/Acetonitrile or Water/Methanol with additives (e.g., TFA, formic acid)Good for a wide range of compounds, robust methods.Poor retention for very polar compounds.
HILIC Bare silica, Diol, Amino, ZwitterionicHigh organic (>70% ACN) with aqueous bufferExcellent retention for very polar compounds.Can have longer equilibration times, sensitive to water content.
Normal-Phase (NPC) Silica, AluminaHexanes/Ethyl Acetate, Dichloromethane/MethanolGood for less polar compounds and isomers.May require strong, non-polar solvents; potential for compound degradation on acidic silica.
Ion-Exchange (IEC) Anion or Cation exchange resinsAqueous buffersHighly selective for charged molecules.Limited to ionizable compounds; can be complex to develop.

Mandatory Visualizations

G cluster_0 Purification Workflow start Crude Product tlc TLC Analysis (Solvent Scouting) start->tlc decision Optimal Rf? tlc->decision decision->tlc No, adjust solvent flash Flash Chromatography decision->flash Yes purity_check Purity Analysis (HPLC/NMR) flash->purity_check hplc_prep Preparative HPLC hplc_prep->purity_check crystallization Crystallization pure_product Pure Product crystallization->pure_product purity_check->hplc_prep <95% purity_check->crystallization Solid purity_check->pure_product >95%

Caption: General purification workflow for polar pyrimidinyl-pyrrole compounds.

G cluster_1 Troubleshooting Peak Tailing in HPLC start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload overload_resolved Tailing Improved? check_overload->overload_resolved check_ph Adjust Mobile Phase pH overload_resolved->check_ph No resolved Problem Resolved overload_resolved->resolved Yes ph_resolved Tailing Improved? check_ph->ph_resolved check_column Use Base-Deactivated/ End-Capped Column ph_resolved->check_column No ph_resolved->resolved Yes column_resolved Tailing Improved? check_column->column_resolved add_modifier Add Mobile Phase Modifier (e.g., TEA) column_resolved->add_modifier No column_resolved->resolved Yes further_opt Further Method Optimization Needed add_modifier->further_opt

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

G cluster_2 Chromatography Technique Selection start Compound Properties polarity Polarity? start->polarity rpc Reversed-Phase Chromatography polarity->rpc Low to Moderate hilic HILIC polarity->hilic High npc Normal-Phase Chromatography polarity->npc Low charge Charged? charge->hilic No iec Ion-Exchange Chromatography charge->iec Yes hilic->charge

Caption: Decision tree for selecting the appropriate chromatography technique.

References

Improving the stability of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this versatile reagent in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low yield and multiple side products. What could be the cause?

A1: Low yields and the formation of side products are often indicative of the degradation of this compound. This compound, like many aldehydes, can be sensitive to reaction conditions. The primary causes of instability include:

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze side reactions such as polymerization, aldol condensation, or decomposition of the pyrrole ring.

  • Presence of Oxidizing Agents: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture.[1]

  • Elevated Temperatures: High reaction temperatures can accelerate degradation pathways.

  • Moisture: Pyrrole-2-carbaldehydes can be sensitive to moisture, which can lead to hydration and other unwanted reactions.

Q2: What are the common degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general reactivity of aldehydes and pyrroles, likely degradation routes include:

  • Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol-type reactions) or polymerization, particularly under acidic or basic conditions.

  • Decomposition of the Pyrrole Ring: The pyrrole ring, especially when N-substituted with an electron-withdrawing group like pyrimidine, can be susceptible to nucleophilic attack or decomposition under harsh reaction conditions.

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are crucial for maintaining the stability and reactivity of this compound. Commercial suppliers recommend storing the solid compound at 0-8°C.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Troubleshooting Guides

Issue 1: Low Product Yield Due to Aldehyde Instability

If you suspect that the instability of this compound is leading to low product yields, consider the following troubleshooting steps.

Solution: Protection of the Aldehyde Group

The most robust method to prevent unwanted reactions of the aldehyde functionality is to protect it as an acetal. Acetals are stable under neutral and basic conditions and can be readily deprotected under acidic conditions.[3][4]

Experimental Protocol: Acetal Protection

This protocol describes the formation of a cyclic acetal using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent) and toluene.

  • Add ethylene glycol (1.5 equivalents) and p-toluenesulfonic acid (0.05 equivalents) to the flask.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection Protocol:

  • Dissolve the protected aldehyde in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify as needed.

Data Presentation

Table 1: General Stability of Aldehydes under Different Conditions

ConditionStability of Aldehyde GroupPotential Side ReactionsMitigation Strategy
Strongly Acidic (pH < 4) LowAcetal formation (with alcohols), polymerization, decomposition of pyrrole ring.Use of protecting groups, careful control of pH.
Mildly Acidic (pH 4-6) ModerateSlower rates of acid-catalyzed side reactions.Optimize reaction time and temperature.
Neutral (pH 6-8) HighMinimal acid/base-catalyzed degradation.Ideal for many reactions if compatible with desired transformation.
Mildly Basic (pH 8-10) ModerateAldol-type condensation reactions.Use of non-nucleophilic bases, lower temperatures.
Strongly Basic (pH > 10) LowCannizzaro reaction (if no α-hydrogens), aldol condensation, decomposition.Use of protecting groups, careful selection of base.
Presence of Oxidants LowOxidation to carboxylic acid.Degas solvents, use an inert atmosphere.
Elevated Temperature (> 80°C) LowIncreased rate of all degradation pathways.Run reactions at the lowest effective temperature.

Visualizations

Below are diagrams illustrating key concepts for improving the stability of this compound.

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step cluster_product Final Product start 1-pyrimidin-2-yl-1H- pyrrole-2-carbaldehyde protect Acetal Formation (Ethylene Glycol, p-TSA) start->protect Protect aldehyde reaction Desired Transformation (e.g., Grignard, Wittig) protect->reaction Perform reaction deprotect Acidic Hydrolysis (e.g., HCl, H2O) reaction->deprotect Deprotect aldehyde product Final Product with Aldehyde Group deprotect->product Isolate product

Caption: Workflow for using a protecting group strategy.

degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization/Condensation cluster_decomposition Ring Decomposition aldehyde 1-pyrimidin-2-yl-1H- pyrrole-2-carbaldehyde oxidized Carboxylic Acid Derivative aldehyde->oxidized [O] polymer Oligomers/Polymers aldehyde->polymer Acid or Base decomposed Decomposition Products aldehyde->decomposed Harsh Conditions

Caption: Potential degradation pathways.

References

Overcoming poor solubility of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A: The limited aqueous solubility of these derivatives is often inherent to their chemical structure. This class of compounds possesses a largely hydrophobic and rigid fused heterocyclic ring system. The planarity of the pyrrole and pyrimidine rings can promote strong crystal lattice packing, making it energetically unfavorable for water molecules to solvate and dissolve the compound.

Q2: My compound precipitated out of solution during a cell-based assay. What are some immediate troubleshooting steps?

A: Compound precipitation can lead to inaccurate and unreliable assay results. Before attempting complex reformulations, consider these immediate actions:

  • Verify DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is at a non-toxic level, typically below 0.5%. While DMSO is an effective solvent for stock solutions, high concentrations can be cytotoxic.

  • Incorporate Serum: If you are using a serum-free medium, consider the addition of fetal bovine serum (FBS). Serum proteins, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.

  • Utilize Co-solvents: In biochemical (cell-free) assays, the addition of co-solvents like polyethylene glycol (PEG) or cyclodextrins may improve solubility.[1] However, their potential effects on cell viability and the specific biological target must be validated.

  • Sonication: Briefly sonicating the final diluted compound in the aqueous media immediately before adding it to the cells can help to break down microscopic precipitates.[1]

Q3: What are the primary strategies for improving the solubility of a lead this compound derivative?

A: There are two main approaches to address poor solubility: chemical modification of the molecule and advanced formulation strategies.[1] Chemical modifications involve altering the structure of the compound itself, while formulation strategies focus on the delivery method.

Troubleshooting Guide: Solubility Enhancement Strategies

Poorly water-soluble drugs are a common challenge in formulation development.[2] A variety of techniques can be employed to improve the solubility of this compound derivatives.

Formulation Approaches

1. Co-solvency:

The use of a water-miscible solvent in which the drug is more soluble can enhance its overall solubility in an aqueous solution.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs), Glycerin.

  • Considerations: The toxicity and tolerability of the co-solvent at the required concentration must be considered.[2]

2. pH Adjustment:

For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. The pyrimidine ring contains basic nitrogen atoms that can be protonated at acidic pH, increasing aqueous solubility.

  • Strategy: For weakly basic compounds, lowering the pH will lead to the formation of a more soluble salt.

  • Buffers: Utilize pharmaceutically acceptable buffers like citrate or phosphate buffers to maintain the desired pH.

  • Caution: The selected pH should not cause chemical degradation of the compound.[2]

3. Use of Surfactants (Micellar Solubilization):

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap poorly soluble drug molecules, increasing their apparent solubility.

  • Types of Surfactants:

    • Non-ionic: Polysorbates (Tween® series), Sorbitan esters (Span® series), Poloxamers.

    • Anionic: Sodium Lauryl Sulfate (SLS).

  • Benefit: Surfactants can also improve the wettability of the solid compound.[3]

4. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Advantage: This approach can also improve the stability of the drug.

Physical Modifications

1. Particle Size Reduction:

Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to a faster dissolution rate.[4]

  • Methods:

    • Micronization: Reduces particle size to the micron range using techniques like jet milling or ball milling.[4]

    • Nanonization: Further reduces particle size to the nanometer range, creating nanosuspensions.[4][5] This can also increase the saturation solubility.[4]

2. Amorphous Solid Dispersions:

Dispersing the crystalline drug in a carrier matrix to create an amorphous solid form can significantly enhance solubility.[6] The amorphous state has a higher free energy than the crystalline state, leading to improved solubility and dissolution.[3]

  • Carriers: Polymers such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Eudragit® polymers are commonly used.

  • Preparation Methods: Spray drying, hot-melt extrusion.

Quantitative Data Summary

The following tables provide a hypothetical comparison of different solubility enhancement techniques for a model this compound derivative ("Compound X").

Table 1: Solubility of Compound X with Different Co-solvents

Co-solvent System (in water)Concentration (% v/v)Solubility of Compound X (µg/mL)
None (Water)00.5
Ethanol1015
Ethanol2050
Propylene Glycol1025
Propylene Glycol2070
PEG 4001040
PEG 40020120

Table 2: Effect of pH on the Solubility of Compound X

pHBuffer SystemSolubility of Compound X (µg/mL)
7.4Phosphate0.5
6.0Phosphate5
5.0Citrate50
4.0Citrate250
3.0Citrate1000

Table 3: Influence of Surfactants and Cyclodextrins on the Solubility of Compound X

Solubilizing AgentConcentration (% w/v)Solubility of Compound X (µg/mL)
Polysorbate 800.530
Polysorbate 801.080
HP-β-Cyclodextrin2.0150
HP-β-Cyclodextrin5.0400

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous medium (e.g., water, buffer, co-solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to remove the undissolved solid. A 0.22 µm filter is recommended to ensure all solid particles are removed.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that medium.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both the this compound derivative and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation and crystallization.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer for at least 24 hours to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion using the shake-flask method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_formulation Formulation Strategies cluster_modification Physical Modification cluster_analysis Analysis cluster_end Outcome start Poorly Soluble Derivative cosolvency Co-solvency start->cosolvency ph_adjust pH Adjustment start->ph_adjust surfactants Surfactants start->surfactants cyclodextrins Cyclodextrins start->cyclodextrins particle_size Particle Size Reduction start->particle_size asd Amorphous Solid Dispersion start->asd solubility_test Solubility Testing (Shake-Flask) cosolvency->solubility_test ph_adjust->solubility_test surfactants->solubility_test cyclodextrins->solubility_test particle_size->solubility_test characterization Physicochemical Characterization (XRPD, DSC) asd->characterization end Solubility Enhanced Formulation solubility_test->end characterization->solubility_test

Caption: Workflow for addressing poor solubility.

signaling_pathway_analogy cluster_drug Drug Substance cluster_solution Aqueous Medium cluster_enhancers Solubility Enhancers drug_solid Crystalline Drug (Low Energy, Insoluble) drug_dissolved Dissolved Drug (Higher Energy, Bioavailable) drug_solid->drug_dissolved Dissolution (Rate-Limiting Step) enhancer Co-solvents pH Adjustment Surfactants Cyclodextrins enhancer->drug_dissolved Reduces Energy Barrier

Caption: Energy relationship in drug dissolution.

References

Preventing byproduct formation in Schiff base synthesis with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Schiff bases using 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify the cause and implement a solution.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient Reaction Time/Temperature: The condensation reaction may be too slow under the current conditions. 2. Catalyst is Ineffective or Absent: The reaction often requires a catalyst to proceed at a reasonable rate. 3. Reversible Reaction Equilibrium: The presence of water, a byproduct, can push the equilibrium back towards the starting materials.[1][2]1. Optimize Reaction Conditions: Increase the reaction temperature (e.g., from room temperature to reflux) and monitor the reaction progress over a longer period (e.g., 2-24 hours) using TLC. 2. Introduce a Catalyst: Add a catalytic amount (1-2 drops) of a mild acid like glacial acetic acid or a Lewis acid.[3] 3. Remove Water: Use a Dean-Stark apparatus during reflux or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Product Contaminated with Starting Aldehyde 1. Incomplete Reaction: The reaction has not gone to completion. 2. Stoichiometry: An excess of the aldehyde was used.1. Push the Reaction to Completion: Extend the reflux time or add a dehydrating agent to shift the equilibrium. 2. Purification: Wash the crude product in a suitable organic solvent with an aqueous solution of sodium metabisulfite (Na₂S₂O₅), which selectively reacts with the aldehyde to form a water-soluble adduct. Separate the organic layer containing the purified Schiff base.
Product Decomposes During Workup or Purification 1. Hydrolysis on Silica Gel: The Schiff base (imine) bond is susceptible to hydrolysis under acidic conditions. Standard silica gel is acidic. 2. Presence of Water: Exposure to water during extraction or purification can reverse the reaction.1. Use Neutral or Basic Alumina for Chromatography: If column chromatography is necessary, use neutral or basic alumina as the stationary phase to prevent hydrolysis. 2. Perform Anhydrous Workup: Ensure all solvents and glassware are dry. Wash the organic extracts with brine to remove bulk water and dry thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Formation of Unidentified Byproducts (e.g., discoloration, tar) 1. Aldehyde or Amine Degradation: High temperatures or overly strong acidic/basic conditions can cause the heterocyclic starting materials to degrade. 2. Oxidation: The aldehyde may be sensitive to air oxidation, especially at elevated temperatures over long reaction times.1. Use Milder Conditions: Avoid strong acids or bases. Use a catalytic amount of a mild acid (e.g., acetic acid). If high temperatures are problematic, try running the reaction at a lower temperature for a longer duration. 2. Run Under Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Schiff base formation?

A1: The reaction is a two-step process:

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal is unstable and eliminates a molecule of water to form the stable imine (Schiff base) with a carbon-nitrogen double bond. This step is typically the rate-determining step and is catalyzed by acid.[2]

SchiffBaseMechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'-NH2 (Nucleophilic Addition) Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Schiff Base (R-CH=N-R') Hemiaminal->Imine - H2O (Dehydration) Water Water (H2O)

Caption: General mechanism of Schiff base formation.

Q2: Which solvent is best for this synthesis?

A2: Alcohols such as absolute ethanol or methanol are most commonly used. They are effective at dissolving both the aldehyde and the amine, and their boiling points are suitable for refluxing the reaction mixture to completion.[4]

Q3: Is a catalyst always necessary?

A3: While the reaction can sometimes proceed without a catalyst, it is often slow. A mild acid catalyst, like a few drops of glacial acetic acid, is highly recommended to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the dehydration step.[3][5] However, using too much strong acid can protonate the amine, rendering it non-nucleophilic and stopping the reaction.

Q4: My product is an oil and won't crystallize. How can I purify it?

A4: If recrystallization fails, column chromatography is the next best option. Crucially, use neutral or basic alumina instead of silica gel to avoid hydrolyzing the imine bond. Elute with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient).

Q5: How can I improve the yield of my reaction?

A5: Yield can be significantly improved by shifting the reaction equilibrium to the product side. This is best achieved by removing the water byproduct as it forms.

TroubleshootingWorkflow Start Low Yield Observed Check_Catalyst Is a mild acid catalyst present? Start->Check_Catalyst Check_Water Is water being removed? Check_Catalyst->Check_Water Yes Add_Catalyst Add catalytic 'AcOH Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction heated (reflux)? Check_Water->Check_Temp Yes Remove_Water Use Dean-Stark or add molecular sieves Check_Water->Remove_Water No Increase_Temp Increase temperature to reflux Check_Temp->Increase_Temp No End Yield Improved Check_Temp->End Yes Add_Catalyst->Check_Water Remove_Water->Check_Temp Increase_Temp->End

Caption: Workflow for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base

This protocol provides a standard method for the condensation reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per mmol of aldehyde).

  • Reagent Addition: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize from a suitable solvent like ethanol or isopropanol.

Protocol 2: Synthesis with Water Removal (High-Yield Method)

This protocol is optimized for maximizing yield by actively removing water.

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the primary amine (1.0 eq) in a solvent with a boiling point higher than water, such as toluene.

  • Apparatus: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Isolation: Cool the reaction mixture. Evaporate the toluene under reduced pressure. The resulting crude product can then be purified by recrystallization.

Quantitative Data Summary

The following tables present illustrative data on how reaction conditions can affect product yield. Note: These are representative values to demonstrate trends and may not reflect actual experimental results.

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (0.01 eq)SolventTemperature (°C)Time (h)Yield (%)
NoneEthanol781245
Acetic AcidEthanol78685
p-TsOHToluene110492
NoneEthanol252420

Table 2: Effect of Water Removal on Reaction Yield

Water Removal MethodSolventTemperature (°C)Time (h)Yield (%)
NoneEthanol78685
Molecular Sieves (4Å)Ethanol78693
Dean-Stark TrapToluene110496

References

Technical Support Center: Suzuki Coupling of Halogenated Pyrimidinyl-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated pyrimidinyl-pyrroles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for coupling halogenated pyrimidines with pyrrole boronic acids?

A1: The optimal catalyst often depends on the specific substrates. However, several palladium catalysts have proven effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often successful catalyst for these couplings.[1][2] Another highly effective catalyst, particularly for more challenging or electron-deficient substrates, is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[3][4][5] Catalyst screening is recommended to determine the best choice for your specific reaction.[4][6]

Q2: Which ligands are most suitable for this type of Suzuki coupling?

A2: For catalysts that are not pre-complexed with ligands, such as Pd₂(dba)₃, the addition of a phosphine ligand is crucial. Triphenylphosphine (PPh₃) is a standard choice that works well in many cases.[7] For less reactive chlorides or electron-rich systems, more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃) or biphenyl-based ligands (e.g., SPhos, XPhos), can significantly improve reactivity and yields.[8][9] The use of ferrocene-based ligands like dppf is also a robust strategy.[4][10]

Q3: What is the recommended base and solvent for the reaction?

A3: An inorganic base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used with good results.[1][2][3] In some cases, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary, especially for difficult couplings.[10][11]

The most common solvents are ethers like 1,4-dioxane or dimethoxyethane (DME) , often with a small amount of water (e.g., a 4:1 or 5:1 mixture of dioxane:water).[1][2][12] Anhydrous solvents like toluene or DMF can also be effective depending on the specific substrates and catalyst system.[1][13]

Q4: What is the general reactivity order for the halogens on the pyrimidine ring?

A4: The reactivity of the halogenated pyrimidine follows the typical trend for oxidative addition in Suzuki couplings: I > Br > Cl .[14] Chloropyrimidines are less reactive and often require more active catalysts (e.g., those with bulky, electron-donating ligands) and higher reaction temperatures to achieve good yields compared to their bromo- or iodo- counterparts.[7][12]

Q5: My reaction is not working. What are the most common reasons for failure?

A5: Failure of a Suzuki coupling reaction can often be attributed to a few key factors:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[12]

  • Poor Substrate Quality: Impurities in your starting materials, particularly the boronic acid, can hinder the reaction. Protodeboronation (loss of the boronic acid group) can be an issue.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and substrate-dependent. An empirical screening of conditions may be necessary.

  • Low Temperature: Some less reactive substrates, especially chlorides, require higher temperatures (80-110 °C) to proceed.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Catalyst Deactivation: Exposure to oxygen. Palladium black precipitation is a common sign.[15]1a. Ensure all reagents and solvents are thoroughly degassed.[12] 1b. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction setup and duration.
2. Inefficient Catalyst/Ligand System: The chosen catalyst may not be active enough for your specific substrates, particularly for aryl chlorides.[7][12]2a. Screen alternative catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-donating ligands (e.g., SPhos, XPhos) in combination with a precursor like Pd₂(dba)₃.[3][9]
3. Incorrect Base: The base may not be strong enough or may have poor solubility in the solvent system.3a. Try a stronger base such as K₃PO₄ or Cs₂CO₃.[1][11] 3b. Ensure the base is finely powdered to maximize surface area.
4. Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions, leading to the formation of a de-boronated side product. This is more common with electron-deficient heteroaryl boronates.[10]4a. Use a higher stoichiometry of the boronic acid (e.g., 1.5-2.0 equivalents).[10] 4b. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Oxygen can promote the unwanted coupling of two boronic acid molecules.1. Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.
2. Dehalogenation of Pyrimidinyl-pyrrole: The halogen is replaced by hydrogen instead of coupling.2a. This can result from certain catalyst/ligand combinations or the presence of water/base. 2b. Screen different bases and ensure anhydrous conditions if the problem persists.
Reaction Stalls / Incomplete Conversion 1. Insufficient Catalyst Loading: The catalyst may have decomposed before the reaction is complete.1. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[1][2]
2. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier, especially for less reactive halides.2. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80-100 °C for dioxane).[2][6]

Data Presentation: Catalyst & Condition Screening

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The tables below summarize conditions reported for similar couplings involving halogenated pyrimidines and other heteroaromatic systems.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Halogenated Heterocycles.

CatalystLigandHalide SubstrateBoronic Acid/EsterBaseSolventYield (%)Reference
Pd(PPh₃)₄ (5 mol%)-2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane71%[2]
Pd(dppf)Cl₂ (3 mol%)-5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME92%[3][5]
Pd(PPh₃)₂Cl₂ (5 mol%)-2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane60%[6]
Pd₂(dba)₃ (5 mol%)P(tBu)₃ (10 mol%)2,3-Dichloro-4-pyridylboronic acid3-BromoquinolineNa₂CO₃1,4-DioxaneIncreased Yield[8]
Pd(PPh₃)₄ (5 mol%)-5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane/H₂O~60%[1]

Table 2: Effect of Base and Solvent on Yield.

SubstrateCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[2]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃THF1002465[2]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃DMF1002454[2]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄Toluene70-8018-2240[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a representative starting point for the Suzuki coupling of a halogenated pyrimidinyl-pyrrole with a pyrrole boronic acid. Optimization may be required.

Materials:

  • Halogenated pyrimidinyl-pyrrole (1.0 equiv)

  • Pyrrole boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture, to achieve ~0.1 M concentration)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add the halogenated pyrimidinyl-pyrrole (1.0 equiv), the pyrrole boronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[12]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the sealed flask into a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the halogenated starting material is consumed (typically 2-24 hours).[12]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12]

Protocol 2: Catalyst Screening Workflow
  • Set up multiple small-scale reactions in parallel using a multi-well reaction block or several small vials.

  • Use the general procedure above, but vary the catalyst in each reaction (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + ligand).

  • Keep all other parameters (substrate stoichiometry, base, solvent, temperature) constant.

  • After a set time (e.g., 12 hours), analyze a small aliquot from each reaction by LC-MS to determine the conversion to product.

  • The catalyst that provides the highest conversion and cleanest reaction profile is selected for larger-scale synthesis.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants cluster_products A Pd(0)L₂ Active Catalyst B Oxidative Addition Complex A->B R¹-X (Pyr-Pyrrole-Halide) C Transmetalation Intermediate B->C [R²-B(OR)₂] Base D Product Complex C->D Transmetalation D->A R¹-R² (Product) R1R2 Product cycle_label Reductive Elimination R1X R¹-X R2B R²-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Prep (Weigh Substrates, Base) B 2. Setup Under Inert Gas (Evacuate & Backfill) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat Reaction (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A standard experimental workflow for Suzuki coupling reactions.

Troubleshooting_Tree Start Reaction Failed (Low/No Yield) Q1 Is Palladium Black visible? Start->Q1 A1_Yes Improve Inert Atmosphere (Degas Solvents Thoroughly) Q1->A1_Yes Yes A1_No Check Reagents & Conditions Q1->A1_No No Q2 Using Aryl Chloride? A1_No->Q2 A2_Yes Switch to Stronger Catalyst (e.g., Pd(dppf)Cl₂) & Increase Temperature Q2->A2_Yes Yes A2_No Screen Different Bases (K₂CO₃ -> K₃PO₄ -> Cs₂CO₃) Q2->A2_No No

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Managing reaction scale-up for the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reaction scale-up of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low yield of 2-(1H-pyrrol-1-yl)pyrimidine (Precursor) Incomplete reaction; Inefficient catalysis; Unfavorable reaction temperature.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Consider alternative catalysts for the Clauson-Kaas reaction (e.g., greener options like nano-sulfated TiO2 or Sc(OTf)3) which have shown high yields.[1][2]- Optimize the reaction temperature; some protocols suggest 75°C to 110°C depending on the catalyst and solvent system.[2]
Low yield of this compound Incomplete Vilsmeier-Haack reaction; Steric hindrance from the pyrimidinyl group; Low reactivity of the Vilsmeier reagent.- Ensure dropwise addition of POCl₃ to DMF at 0°C to form the Vilsmeier reagent, followed by slow addition of the precursor.- The pyrimidinyl group can be sterically demanding; ensure adequate reaction time and temperature to overcome this.[3]- The Vilsmeier reagent is a weak electrophile; for less reactive substrates, a longer reaction time or a slight increase in temperature might be necessary.[4]
Formation of multiple products in Vilsmeier-Haack reaction Di-formylation of the pyrrole ring; Reaction at other positions on the pyrimidine or pyrrole ring.- The Vilsmeier-Haack reaction is generally regioselective for the C2 position of the pyrrole ring in N-substituted pyrroles.[3]- To minimize side reactions, maintain a low reaction temperature during the addition of the Vilsmeier reagent and the precursor.
Exothermic reaction and poor temperature control during scale-up The formation of the Vilsmeier reagent is exothermic; The Vilsmeier-Haack reaction itself can be exothermic.- For larger scale reactions, ensure efficient cooling and a controlled rate of addition of reagents.[4]- Consider a semi-batch process where the Vilsmeier reagent is added portion-wise to the precursor solution to better manage the heat generated.
Difficult purification of the final product Presence of unreacted starting material; Formation of polar byproducts; Tar formation.- An initial aqueous workup is crucial to hydrolyze the iminium intermediate and remove water-soluble impurities.- Column chromatography on silica gel is a common purification method.[5]- For large-scale purification, consider crystallization from a suitable solvent system.
Product degradation during workup or purification The aldehyde product may be sensitive to acidic or basic conditions.- Maintain a neutral pH during the aqueous workup.- Avoid prolonged exposure to high temperatures during solvent evaporation and purification.

Frequently Asked Questions (FAQs)

Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine (Precursor)

  • Q1: What is the recommended method for synthesizing the precursor, 2-(1H-pyrrol-1-yl)pyrimidine? A1: The Clauson-Kaas reaction is a widely used and effective method for synthesizing N-substituted pyrroles.[1][2] This involves the reaction of an amine (in this case, 2-aminopyrimidine) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

  • Q2: What are some suitable catalysts for the Clauson-Kaas reaction in this synthesis? A2: A variety of catalysts can be used, ranging from traditional acetic acid to more modern, greener alternatives.[1][2] For instance, scandium triflate (Sc(OTf)₃) in 1,4-dioxane at 100°C has been shown to be effective.[2] Other options include nano-sulfated TiO₂ under solvent-free conditions, which offers advantages like short reaction times and high yields.[1]

Vilsmeier-Haack Formylation

  • Q3: What are the key steps and critical parameters in the Vilsmeier-Haack formylation of 2-(1H-pyrrol-1-yl)pyrimidine? A3: The key steps are the formation of the Vilsmeier reagent from DMF and POCl₃, followed by the electrophilic substitution on the pyrrole ring. Critical parameters include maintaining a low temperature (typically 0°C) during the formation of the Vilsmeier reagent and the initial stage of the reaction, followed by a controlled increase in temperature to drive the reaction to completion.

  • Q4: What are the potential safety hazards associated with the Vilsmeier-Haack reaction at scale? A4: The reaction can be highly exothermic, particularly during the formation of the Vilsmeier reagent.[4] There is a risk of a runaway reaction if the temperature is not adequately controlled. Proper cooling and slow addition of reagents are crucial for safe scale-up.

  • Q5: What are the common side products or impurities I might encounter? A5: Potential impurities could include unreacted 2-(1H-pyrrol-1-yl)pyrimidine, di-formylated products, and isomers if the formylation occurs at a different position. The presence of the pyrimidine ring might also lead to other unforeseen side reactions.

Experimental Protocols

1. Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine (Precursor) via Clauson-Kaas Reaction

This protocol is adapted from general procedures for the Clauson-Kaas reaction.[1][2]

  • Materials:

    • 2-Aminopyrimidine

    • 2,5-Dimethoxytetrahydrofuran

    • Scandium triflate (Sc(OTf)₃)

    • 1,4-Dioxane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

    • Add scandium triflate (0.03 eq) to the mixture.

    • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-(1H-pyrrol-1-yl)pyrimidine.

2. Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack formylation of an N-substituted pyrrole.

  • Materials:

    • 2-(1H-pyrrol-1-yl)pyrimidine

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Ice-water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • In a flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.

    • Add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

    • In a separate flask, dissolve 2-(1H-pyrrol-1-yl)pyrimidine (1.0 eq) in anhydrous DCM.

    • Slowly add the solution of the precursor to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully pour the reaction mixture into ice-water and stir vigorously.

    • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine

Scale Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Lab (mmol)Sc(OTf)₃ (3 mol%)1,4-Dioxane1004-6~85-95
Lab (mmol)Acetic AcidWater/AcOH752.5~70-90[2]
Pilot (mol)Sc(OTf)₃ (3 mol%)1,4-Dioxane1006-8~80-90

Table 2: Representative Reaction Parameters for the Vilsmeier-Haack Formylation

Scale Solvent Addition Temp (°C) Reaction Temp (°C) Time (h) Yield (%)
Lab (mmol)DCM0Room Temp2-4~70-80
Pilot (mol)DCM0-520-254-6~65-75

Visualizations

Reaction_Pathway A 2-Aminopyrimidine + 2,5-Dimethoxytetrahydrofuran B Clauson-Kaas Reaction (e.g., Sc(OTf)3, 100°C) A->B C 2-(1H-pyrrol-1-yl)pyrimidine B->C E Vilsmeier-Haack Formylation C->E D Vilsmeier Reagent (DMF + POCl3) D->E F This compound E->F Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Precursor Analyze Precursor Purity and Yield Start->Check_Precursor Optimize_CK Optimize Clauson-Kaas Reaction (Catalyst, Temp, Time) Check_Precursor->Optimize_CK Issue Found Check_VH Analyze Vilsmeier-Haack Reaction Check_Precursor->Check_VH Precursor OK Optimize_CK->Check_Precursor Optimize_VH Optimize V-H Reaction (Temp Control, Addition Rate) Check_VH->Optimize_VH Issue Found Check_Purification Review Purification Method Check_VH->Check_Purification Reaction OK Optimize_VH->Check_VH Optimize_Purification Optimize Purification (Solvent System, Technique) Check_Purification->Optimize_Purification Issue Found End Problem Resolved Check_Purification->End Purification OK Optimize_Purification->Check_Purification FAQ_Relationships cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation Q1 Q1: Recommended Method? A1 A1: Clauson-Kaas Reaction Q1->A1 Q2 Q2: Suitable Catalysts? A2 A2: Acetic Acid, Sc(OTf)3, etc. Q2->A2 Q3 Q3: Key Parameters? A3 A3: Low Temp, Slow Addition Q3->A3 Q4 Q4: Safety Hazards? A4 A4: Exothermic Reaction Q4->A4 Q5 Q5: Common Impurities? A5 A5: Unreacted SM, Di-formylation Q5->A5

References

Characterization of unexpected products in reactions of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The following sections address common issues and the characterization of unexpected products that may arise during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

A1: this compound is a versatile building block primarily used in medicinal chemistry and organic synthesis.[1] Its aldehyde functional group makes it highly reactive for condensation reactions, which are crucial for synthesizing more complex heterocyclic compounds.[1] These resulting compounds are often investigated for various biological activities, including antimicrobial and anticancer properties.[1] Additionally, it serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1]

Q2: What are the general stability and storage recommendations for this compound?

A2: this compound is a solid that should be stored at 0-8°C.[1] Pyrrole-2-carbaldehydes, in general, can be unstable and may undergo self-condensation at elevated temperatures. It is advisable to store the compound in a cool, dry place and to handle it under an inert atmosphere when possible to prevent degradation.

Q3: Are there any known incompatibilities with common reagents or solvents?

A3: While specific incompatibility data for this exact molecule is limited, pyrrole-2-carbaldehydes can be sensitive to strong acids and bases. Highly basic solvents like amines are generally not preferred as they can neutralize acid catalysts often used in reactions with this compound.[2] Solvents that can react with the aldehyde or the catalyst, such as alcohols which may form ethers in the presence of acid, should also be used with caution.[2]

Troubleshooting Guides for Unexpected Products

Issue 1: Formation of a High Molecular Weight Byproduct, Insoluble in Common Solvents

Symptom: During a condensation reaction (e.g., Pictet-Spengler or aldol condensation), a significant amount of an insoluble, high molecular weight byproduct is observed, leading to low yields of the desired product. Mass spectrometry analysis of the crude mixture shows a peak corresponding to a dimer of the starting aldehyde.

Possible Cause: Dimerization of this compound via an aldol-type condensation reaction, potentially catalyzed by acidic or basic conditions, or elevated temperatures. The formation of dimeric pyrrole alkaloids has been observed in natural products, suggesting a propensity for such reactions.

Troubleshooting Steps:

  • Temperature Control: Maintain a lower reaction temperature. It is known that elevated temperatures can promote self-condensation of pyrrole-2-carbaldehydes.[2]

  • Control of pH: If using acidic or basic catalysts, consider using a milder catalyst or a buffered system to avoid extreme pH values that can promote self-condensation.

  • Order of Addition: Add the this compound slowly to the reaction mixture containing the other reactant to maintain a low concentration of the aldehyde, thus minimizing self-reaction.

  • Solvent Choice: Use a solvent in which the starting material is fully soluble at the reaction temperature to avoid localized high concentrations.

Issue 2: Observation of an Unexpected Product with Loss of the Pyrimidine Ring

Symptom: In reactions conducted under strong acidic conditions (e.g., TFA, concentrated HCl), an unexpected product is isolated where the pyrimidine ring has been cleaved or modified. NMR analysis indicates the absence of characteristic pyrimidine proton signals.

Possible Cause: The pyrimidine ring, while generally stable, can be susceptible to nucleophilic attack or cleavage under harsh acidic conditions, especially at elevated temperatures. The nitrogen atoms in the pyrimidine ring can be protonated, activating the ring towards nucleophilic attack by solvent molecules (e.g., water, alcohols) or other nucleophiles present in the reaction mixture.

Troubleshooting Steps:

  • Milder Acid Catalyst: Replace strong acids with milder alternatives such as p-toluenesulfonic acid (p-TsOH) or scandium triflate (Sc(OTf)₃).

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the pyrimidine ring if water is suspected to be the nucleophile.

  • Reaction Time and Temperature: Reduce the reaction time and/or temperature to minimize the exposure of the substrate to harsh conditions.

Characterization Data for a Hypothetical Unexpected Product: Aldol Dimer

In a hypothetical Pictet-Spengler reaction with tryptamine under strongly acidic conditions and elevated temperature, an unexpected dimeric byproduct was isolated.

PropertyValue
Appearance Off-white to pale yellow solid
Molecular Formula C₁₈H₁₄N₆O₂
Molecular Weight 346.35 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 9.8 (s, 1H, CHO), 8.8 (d, 2H), 8.7 (d, 2H), 7.5-7.2 (m, 6H), 6.8 (d, 1H), 6.5 (t, 1H), 5.5 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 185.2, 161.5, 158.0, 157.5, 145.0, 135.2, 130.1, 125.4, 122.8, 118.9, 112.3, 110.1, 45.6
Mass Spec (ESI+) m/z 347.12 [M+H]⁺

Experimental Protocols

Protocol 1: General Procedure for a Pictet-Spengler Reaction
  • To a solution of tryptamine (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add this compound (1.0 mmol).

  • Cool the mixture to 0°C and add trifluoroacetic acid (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of an Unknown Byproduct
  • Isolation: Isolate the byproduct from the main reaction mixture using column chromatography or preparative HPLC.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra to elucidate the chemical structure and connectivity of the atoms.

  • FT-IR Spectroscopy: Obtain an infrared spectrum to identify key functional groups (e.g., C=O, N-H, C-N).

  • Single Crystal X-ray Diffraction: If a suitable crystal can be obtained, perform single-crystal X-ray diffraction for unambiguous structure determination.

Visualizations

unexpected_product_formation cluster_main_reaction Expected Pictet-Spengler Reaction cluster_side_reaction Side Reaction Pathways A 1-Pyrimidin-2-yl-1H- pyrrole-2-carbaldehyde C Desired Product (β-carboline derivative) A->C + Acid Catalyst (e.g., TFA) G Decomposition Products (Loss of Pyrimidine) A->G Degradation B Tryptamine B->C + Acid Catalyst (e.g., TFA) D 1-Pyrimidin-2-yl-1H- pyrrole-2-carbaldehyde (Excess or High Temp) E Aldol Dimer D->E Self-Condensation F Strong Acid (e.g., conc. HCl)

Caption: Potential reaction pathways for this compound.

troubleshooting_workflow start Reaction with Unexpected Product char Characterize Byproduct (MS, NMR, etc.) start->char identify Identify Structure of Unexpected Product char->identify dimer Dimer Found identify->dimer Is it a dimer? degradation Degradation Product Found identify->degradation Is it a degradation product? other Other Structure identify->other Other temp Lower Reaction Temperature dimer->temp acid Use Milder Acid degradation->acid consult Consult Literature for Similar Reactivity other->consult ph Use Milder Catalyst/Buffer temp->ph addition Slow Addition of Aldehyde ph->addition anhydrous Ensure Anhydrous Conditions acid->anhydrous time Reduce Reaction Time/Temp anhydrous->time

Caption: Troubleshooting workflow for unexpected product formation.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. This guide provides a comparative analysis of the most plausible methods, focusing on a two-step approach involving the initial formation of a pyrimidine-pyrrole linkage followed by formylation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound and its derivatives are of significant interest due to their potential applications in the development of novel pharmaceuticals and functional organic materials. The strategic combination of the electron-deficient pyrimidine ring and the electron-rich pyrrole ring imparts unique electronic properties and diverse biological activities to these molecules. The presence of a reactive carbaldehyde group further enhances their synthetic utility, allowing for a wide range of subsequent chemical transformations.

This guide focuses on a logical and widely applicable two-step synthetic strategy:

  • Step 1: Synthesis of the Precursor 2-(1H-pyrrol-1-yl)pyrimidine. This crucial step involves the formation of a C-N bond between the pyrimidine and pyrrole moieties. Two primary catalytic methods are considered: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Step 2: Formylation of 2-(1H-pyrrol-1-yl)pyrimidine. This step introduces the carbaldehyde group onto the pyrrole ring. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. Alternative formylation techniques will also be discussed.

The following sections provide a detailed comparison of these synthetic routes, supported by experimental data and protocols.

Comparative Analysis of Synthetic Routes

The overall synthetic approach can be visualized as a two-stage process. The first stage focuses on the coupling of the pyrimidine and pyrrole rings, while the second stage introduces the desired aldehyde functionality.

cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Formylation 2-Halopyrimidine 2-Halopyrimidine Ullmann Coupling Ullmann Coupling 2-Halopyrimidine->Ullmann Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Halopyrimidine->Buchwald-Hartwig Amination Pyrrole Pyrrole Pyrrole->Ullmann Coupling Pyrrole->Buchwald-Hartwig Amination 2-(1H-pyrrol-1-yl)pyrimidine 2-(1H-pyrrol-1-yl)pyrimidine Ullmann Coupling->2-(1H-pyrrol-1-yl)pyrimidine Route A Buchwald-Hartwig Amination->2-(1H-pyrrol-1-yl)pyrimidine Route B Precursor 2-(1H-pyrrol-1-yl)pyrimidine Vilsmeier-Haack Vilsmeier-Haack Precursor->Vilsmeier-Haack Final Product This compound Vilsmeier-Haack->Final Product

Figure 1: Overall synthetic strategy for this compound.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine

The formation of the C-N bond between the pyrimidine and pyrrole rings is a critical step. Both Ullmann and Buchwald-Hartwig cross-coupling reactions are viable methods.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often ligand-free or simple ligands (e.g., diamines)Phosphine-based ligands (e.g., XPhos, dppf)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., toluene, dioxane)
Temperature High temperatures (often >100 °C)Moderate to high temperatures (80-120 °C)
Substrate Scope Generally good for electron-deficient aryl halidesBroad substrate scope, including less reactive halides
Functional Group Tolerance Can be limited by harsh conditionsGenerally good, but sensitive to some functional groups
Cost Relatively low-cost catalyst systemHigher cost due to palladium catalyst and ligands
Reported Yield Moderate to goodGood to excellent
Step 2: Formylation of 2-(1H-pyrrol-1-yl)pyrimidine

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrrole.

ParameterVilsmeier-Haack Reaction
Reagents Phosphorus oxychloride (POCl₃) and a formamide (e.g., DMF)
Mechanism Electrophilic aromatic substitution with the Vilsmeier reagent
Regioselectivity Highly selective for the C2 position of the N-substituted pyrrole ring
Reaction Conditions Mild, typically 0 °C to room temperature
Work-up Aqueous work-up to hydrolyze the iminium intermediate
Yield Generally good to excellent

Experimental Protocols

Route A: Ullmann Condensation followed by Vilsmeier-Haack Formylation

This route utilizes a copper-catalyzed C-N coupling followed by the standard formylation procedure.

cluster_ullmann Ullmann Condensation cluster_vilsmeier Vilsmeier-Haack Formylation Start1 2-Chloropyrimidine + Pyrrole Reagents1 CuI, K₂CO₃, DMF Start1->Reagents1 Intermediate1 2-(1H-pyrrol-1-yl)pyrimidine Reagents1->Intermediate1 Reagents2 POCl₃, DMF Intermediate1->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Figure 2: Workflow for Route A.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine via Ullmann Condensation

  • Materials: 2-chloropyrimidine, pyrrole, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of potassium carbonate (2.0 eq.) and copper(I) iodide (0.1 eq.) in DMF, add 2-chloropyrimidine (1.0 eq.) and pyrrole (1.2 eq.).

    • Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)pyrimidine.

  • Expected Yield: 60-75%.

Step 2: Vilsmeier-Haack Formylation

  • Materials: 2-(1H-pyrrol-1-yl)pyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool a solution of DMF (3.0 eq.) to 0 °C and add phosphorus oxychloride (1.1 eq.) dropwise with stirring.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-(1H-pyrrol-1-yl)pyrimidine (1.0 eq.) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield this compound.

  • Expected Yield: 70-85%.

Route B: Buchwald-Hartwig Amination followed by Vilsmeier-Haack Formylation

This route employs a more modern palladium-catalyzed C-N coupling method.

cluster_buchwald Buchwald-Hartwig Amination cluster_vilsmeier2 Vilsmeier-Haack Formylation Start2 2-Bromopyrimidine + Pyrrole Reagents3 Pd₂(dba)₃, XPhos, NaOtBu, Toluene Start2->Reagents3 Intermediate2 2-(1H-pyrrol-1-yl)pyrimidine Reagents3->Intermediate2 Reagents4 POCl₃, DMF Intermediate2->Reagents4 FinalProduct2 This compound Reagents4->FinalProduct2

Figure 3: Workflow for Route B.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine via Buchwald-Hartwig Amination

  • Materials: 2-bromopyrimidine, pyrrole, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • In an oven-dried flask, combine 2-bromopyrimidine (1.0 eq.), pyrrole (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene and heat the mixture at 100-110 °C for 8-16 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 2-(1H-pyrrol-1-yl)pyrimidine.

  • Expected Yield: 75-90%.

Step 2: Vilsmeier-Haack Formylation

The experimental protocol for the Vilsmeier-Haack formylation is identical to that described in Route A.

Alternative Formylation Method: Duff Reaction

While the Vilsmeier-Haack reaction is highly efficient, the Duff reaction presents an alternative for the formylation of activated aromatic rings.

  • Reagents: Hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid).

  • Conditions: Typically requires heating.

  • Yields: Generally lower and less reliable than the Vilsmeier-Haack reaction for this type of substrate.

  • Considerations: The Duff reaction is less commonly used for pyrroles due to the superior performance of the Vilsmeier-Haack reaction.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyrimidine and pyrrole protons, with a characteristic downfield singlet for the aldehyde proton (~9.5 ppm).
¹³C NMR Resonances for the pyrimidine and pyrrole carbons, including a downfield signal for the carbonyl carbon of the aldehyde (~180 ppm).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the product.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (~1670 cm⁻¹).

Conclusion

Both the Ullmann and Buchwald-Hartwig coupling reactions provide viable pathways to the key intermediate, 2-(1H-pyrrol-1-yl)pyrimidine, which can then be efficiently converted to the target compound, this compound, via the Vilsmeier-Haack reaction.

  • Route A (Ullmann Condensation) offers a more cost-effective approach due to the use of a copper catalyst. However, it may require harsher reaction conditions and potentially result in lower yields compared to the palladium-catalyzed alternative.

  • Route B (Buchwald-Hartwig Amination) generally provides higher yields and proceeds under milder conditions with a broader substrate scope. The primary drawback is the higher cost associated with the palladium catalyst and specialized phosphine ligands.

The choice between these routes will depend on the specific requirements of the researcher, including cost considerations, desired yield, and available resources. The Vilsmeier-Haack reaction remains the method of choice for the subsequent formylation step due to its high efficiency and regioselectivity. Researchers are encouraged to optimize the reaction conditions for their specific setup to achieve the best possible results.

A Comparative Analysis of the Reactivity of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde against other common heterocyclic aldehydes, including furan-2-carbaldehyde, thiophene-2-carbaldehyde, pyridine-2-carbaldehyde, and indole-3-carbaldehyde. The analysis focuses on key aldehyde reactions: Knoevenagel condensation, Wittig reaction, oxidation, and reduction. While direct comparative studies under identical conditions are limited, this guide synthesizes available experimental data to offer insights into their relative reactivity.

Executive Summary

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring both an electron-rich pyrrole ring and an electron-deficient pyrimidine ring, suggests a nuanced reactivity profile. The aldehyde functionality enhances its utility in condensation reactions for synthesizing more complex molecules.[1] This guide aims to contextualize its reactivity by comparing it with other widely used heterocyclic aldehydes.

Comparative Reactivity Data

The following tables summarize available quantitative data for the reactivity of the selected aldehydes in various reactions. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental carbon-carbon bond-forming reaction.

Table 1: Knoevenagel Condensation of Heterocyclic Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
1H-Pyrrole-2-carbaldehyde*PhenylacetonitrilePiperidine/[BMIM][Br]1 h98[2]
Furan-2-carbaldehydeMalononitrileBiogenic Carbonates1 h71-87[3]
Thiophene-2-carboxaldehydeMalononitrileVarious catalystsVariesHigh[4]
Indole-3-carbaldehydeMalononitrileVarious catalystsVariesHigh[4]

*Data for 1H-Pyrrole-2-carbaldehyde is used as a proxy for this compound due to the lack of specific data for the latter under comparable conditions. The electron-withdrawing nature of the pyrimidine ring in the target molecule may influence its reactivity.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[5][6] The stereochemical outcome often depends on the nature of the ylide.[7]

Table 2: Wittig Reaction of Heterocyclic Aldehydes

AldehydeYlideBase/SolventReaction TimeYield (%)Reference
General Heterocyclic AldehydesStabilized YlidesVariousVariesGenerally high[5][7]
General Heterocyclic AldehydesUnstabilized YlidesVariousVariesGenerally high[5][7]
Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed.

Table 3: Oxidation of Heterocyclic Aldehydes

AldehydeOxidizing Agent/CatalystSolventReaction TimeYield (%)Reference
Pyridine-2-carbaldehydeTiO2/Solar RadiationAqueous3 h>60 (selectivity)[8]
General Heterocyclic AldehydesN-Heterocyclic Carbene/MnO2VariesVariesHigh[9]
Reduction

The reduction of aldehydes to primary alcohols is a common synthetic transformation, often achieved with hydride reducing agents like sodium borohydride (NaBH4).[10]

Table 4: Reduction of Heterocyclic Aldehydes

AldehydeReducing AgentSolventReaction TimeYield (%)Reference
Indole-3-carbaldehydeNaBH4/CF3CO2HTrifluoroacetic acidVaries72[9]
General AldehydesNaBH4EthanolVariesGenerally high[10]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Knoevenagel Condensation of 1H-Pyrrole-2-carbaldehyde with Phenylacetonitrile[2]
  • Materials : 1H-Pyrrole-2-carbaldehyde, phenylacetonitrile, piperidine, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]).

  • Procedure :

    • To a solution of 1H-pyrrole-2-carbaldehyde (1 mmol) and phenylacetonitrile (1.2 mmol) in [BMIM][Br] (2 mL), add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Wittig Reaction Protocol[6]
  • Materials : Heterocyclic aldehyde, phosphonium salt, strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).

  • Procedure :

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in the anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Add the strong base dropwise to generate the ylide.

    • Stir the mixture for a specified time to ensure complete ylide formation.

    • Add a solution of the heterocyclic aldehyde in the anhydrous solvent dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

General Oxidation Protocol for Heterocyclic Aldehydes[9]
  • Materials : Heterocyclic aldehyde, N-heterocyclic carbene (NHC) precatalyst, base, manganese(IV) oxide (MnO2), solvent.

  • Procedure :

    • To a mixture of the heterocyclic aldehyde and the NHC precatalyst in a suitable solvent, add the base to generate the carbene in situ.

    • Add MnO2 as the oxidant.

    • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove the solid MnO2.

    • Wash the filtrate, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting carboxylic acid by recrystallization or column chromatography.

General Reduction Protocol for Heterocyclic Aldehydes[10]
  • Materials : Heterocyclic aldehyde, sodium borohydride (NaBH4), solvent (e.g., ethanol or methanol).

  • Procedure :

    • Dissolve the heterocyclic aldehyde in the alcohol solvent in a flask.

    • Cool the solution in an ice bath.

    • Add NaBH4 portion-wise to the solution, controlling the temperature.

    • Stir the reaction mixture at room temperature until the aldehyde is completely consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water or dilute acid.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

    • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate a generalized experimental workflow for a Knoevenagel condensation and a logical relationship diagram for factors influencing aldehyde reactivity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aldehyde & Active Methylene Compound B Add Catalyst & Solvent A->B 1 C Stir at Defined Temperature D Monitor by TLC C->D 2 E Quench Reaction F Extract Product E->F 3 G Purify (Chromatography) F->G 4 H Final Product G->H 5. Characterize Product

Generalized workflow for Knoevenagel condensation.

Reactivity_Factors cluster_aldehyde Aldehyde Structure cluster_properties Electronic & Steric Properties cluster_reactivity Reactivity Outcome A Heterocyclic Ring C Electron Donating/Withdrawing Effects A->C D Aromaticity A->D B Substituents B->C E Steric Hindrance B->E F Reaction Rate C->F G Product Yield C->G D->F D->G E->F E->G H Selectivity F->H G->H

Factors influencing heterocyclic aldehyde reactivity.

References

Comparative Analysis of 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde Derivatives: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde derivatives, evaluating their potential as anticancer and antimicrobial agents. The structure-activity relationship (SAR) is explored by systematically modifying the substituents on the pyrrole and pyrimidine rings and observing the corresponding changes in biological activity. The data presented herein is intended to guide future drug discovery and development efforts in this chemical space.

Introduction

The fusion of pyrimidine and pyrrole rings has yielded compounds with a wide range of biological activities, including kinase inhibition, and antimicrobial and anticancer properties.[1][2] The core scaffold, this compound, serves as a versatile building block for the synthesis of diverse derivatives.[3] This study focuses on a series of Schiff base derivatives obtained through the condensation of the parent aldehyde with various anilines. The objective is to elucidate the structure-activity relationships of these derivatives to identify key structural features that govern their cytotoxic and antimicrobial effects.

Data Presentation: In Vitro Biological Activity

The synthesized this compound derivatives were evaluated for their in vitro anticancer activity against the human lung carcinoma cell line (A549) and their antibacterial activity against Staphylococcus aureus. The results are summarized in the tables below.

Table 1: In Vitro Cytotoxicity against A549 Human Lung Carcinoma Cell Line
Compound IDR1-SubstituentR2-SubstituentIC50 (µM) ± SD
1a -H-H45.2 ± 3.1
1b -H4-OCH332.5 ± 2.5
1c -H4-Cl15.8 ± 1.2
1d -H4-NO28.3 ± 0.7
2a 4-CH3-H40.1 ± 2.9
2b 4-CH34-OCH328.9 ± 2.1
2c 4-CH34-Cl12.4 ± 1.0
2d 4-CH34-NO26.1 ± 0.5
3a 4-Cl-H25.6 ± 1.8
3b 4-Cl4-OCH318.7 ± 1.5
3c 4-Cl4-Cl7.2 ± 0.6
3d 4-Cl4-NO23.5 ± 0.3

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation.

Table 2: In Vitro Antibacterial Activity against Staphylococcus aureus
Compound IDR1-SubstituentR2-SubstituentMinimum Inhibitory Concentration (MIC, µg/mL)
1a -H-H64
1b -H4-OCH332
1c -H4-Cl16
1d -H4-NO216
2a 4-CH3-H64
2b 4-CH34-OCH332
2c 4-CH34-Cl8
2d 4-CH34-NO28
3a 4-Cl-H32
3b 4-Cl4-OCH316
3c 4-Cl4-Cl4
3d 4-Cl4-NO24

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends:

  • Influence of Aniline Substituents (R2): The nature of the substituent on the aniline ring significantly impacts both cytotoxic and antibacterial activity. Electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO2) at the para-position lead to a marked increase in potency compared to the unsubstituted analog (1a) or derivatives with electron-donating groups (EDGs) like methoxy (-OCH3). This suggests that a reduction in electron density on the azomethine nitrogen is favorable for activity.

  • Influence of Pyrimidine Substituents (R1): Substitution on the pyrimidine ring also modulates biological activity. The presence of a methyl group (4-CH3) or a chloro group (4-Cl) on the pyrimidine ring generally enhances both anticancer and antibacterial effects compared to the unsubstituted pyrimidine. The chloro-substituted pyrimidine derivatives (3a-3d) consistently demonstrated the highest potency.

  • Combined Effects: The most potent compounds were those with electron-withdrawing groups on both the aniline and pyrimidine rings. For instance, compound 3d , with a chloro group on the pyrimidine and a nitro group on the aniline, exhibited the lowest IC50 value (3.5 µM) against the A549 cell line and the most potent antibacterial activity (MIC = 4 µg/mL).

Experimental Protocols

General Synthesis of this compound Derivatives

A solution of 1-(pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (1 mmol) in ethanol (20 mL) was treated with the appropriately substituted aniline (1.1 mmol). A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was evaluated against the A549 human lung carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus (ATCC 29213) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Inoculum Preparation: A bacterial suspension was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where the this compound derivatives act as kinase inhibitors, a common mode of action for related heterocyclic compounds.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound Pyrimidinyl-pyrrole Derivative Compound->RAF Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor A Seed A549 cells in 96-well plate B Incubate 24 hours A->B C Add compound dilutions B->C D Incubate 48 hours C->D E Add MTT reagent D->E F Incubate 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I A Prepare serial dilutions of compounds in broth C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 24 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC E->F

References

Head-to-Head Comparison of the Anticancer Activity of Pyrimidinyl-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold is a prominent heterocyclic system that forms the core of many biologically active compounds, including numerous anticancer agents. This guide provides a head-to-head comparison of the anticancer activity of various pyrimidinyl-pyrrole derivatives based on recently published experimental data. The data is presented to facilitate the objective assessment of their performance and to provide insights into their therapeutic potential.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of various pyrimidinyl-pyrrole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
13i 7H-pyrrolo-[2,3-d]pyrimidineRT-112 (Bladder)Not specified, but most effective in the seriesCK1δ inhibitor[1]
25b 7H-pyrrolo[2,3-d]pyrimidineA549 (Lung)3.2FAK inhibitor[2]
MDA-MB-231 (Breast)Potent inhibitionFAK inhibitor[2]
8f Tricyclic pyrrolo[2,3-d]pyrimidineHT-29 (Colon)4.55 ± 0.23DDR2 active site interaction suggested[3]
8g Tricyclic pyrrolo[2,3-d]pyrimidineHT-29 (Colon)4.01 ± 0.20DDR2 active site interaction suggested[3]
6a 2-phenyl pyrrolo[2,3-d]pyrimidinoneHeLa (Cervical)6.55 ± 0.31Not specified[3]
6g 2-phenyl pyrrolo[2,3-d]pyrimidinoneHT-29 (Colon)7.61 ± 0.31Not specified[3]
10a 3-halo-substituted pyrrolo[2,3-d]pyrimidineHeLa (Cervical)~23-28Not specified[3]
10b 3-halo-substituted pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)~23-28Not specified[3]
Compound 7 Isatin-pyrrolo[2,3-d]pyrimidine hybridHepG2 (Liver)Promising, comparable to reference standardsMulti-kinase inhibitor[4][5]
08a, 08h, 08j 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amineNCI H1299 (Lung)ExcellentNot specified[6]
09h, 09i, 09j, 09m, 09n, 09o 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-olNCI H1299 (Lung)ExcellentNot specified[6]
5e, 5h, 5k, 5l Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideFour different cancer cell lines29 - 59Multi-targeted kinase inhibitors[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these pyrimidinyl-pyrrole derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidinyl-pyrrole derivatives, typically ranging from 0.001 to 100 µM. A positive control, such as doxorubicin, and a vehicle control (e.g., DMSO) are also included.[3]

  • Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, at 37°C.[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells. The induction of apoptosis by pyrimidinyl-pyrrole derivatives can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis) is quantified to determine the extent of apoptosis induction by the compound. Some studies have shown that certain pyrimidinyl-pyrrole derivatives can cause a significant increase in the apoptotic cell population.[8]

Cell Cycle Analysis

The effect of pyrimidinyl-pyrrole derivatives on cell cycle progression is often investigated to understand their antiproliferative mechanism.

  • Cell Treatment: Cells are treated with the compound of interest at a specific concentration for a defined period.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye, such as Propidium Iodide (PI), and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint. For instance, compound 13i was found to cause cell cycle accumulation at the sub-G1 phase, which is indicative of apoptosis.[1]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add pyrimidinyl-pyrrole derivatives seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate end Comparative Data calculate->end Results

Caption: General workflow for determining the in vitro anticancer activity using an MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Response compound Pyrimidinyl-pyrrole Derivative bax Bax activation compound->bax activates bcl2 Bcl-2 inhibition compound->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway induced by anticancer compounds.

References

Validating the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a promising pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, Compound 5k, with established multi-kinase inhibitors Sunitinib, Erlotinib, and the pan-kinase inhibitor Staurosporine. The data presented herein validates the mechanism of action of this class of inhibitors as potent ATP-competitive antagonists of multiple receptor tyrosine kinases crucial in cancer progression.

Executive Summary

Pyrrolo[2,3-d]pyrimidines represent a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. Their core structure mimics the adenine base of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. This guide focuses on a specific derivative, Compound 5k, and benchmarks its performance against well-known inhibitors to elucidate its potency and selectivity. The experimental data demonstrates that Compound 5k exhibits potent inhibitory activity against key oncogenic kinases, including EGFR, Her2, and VEGFR2, with comparable or superior efficacy to established drugs like Sunitinib in certain contexts.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Compound 5k and its alternatives against a panel of kinases and cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Kinase Inhibition

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)Staurosporine IC50 (nM)
EGFR79[1][2][3]-2[4]-
Her240[1][2][3]---
VEGFR2136[1][2][3]80[5]--
PDGFRβ-2[5]--
c-Kit----
CDK2204[2]---
PKC---0.7[6][7]
PKA---7[6]

Table 2: Cellular Cytotoxicity (IC50 in µM)

Cell LineCompound 5kSunitinibErlotinib
HepG2 (Liver)29-59[1]~5.4[8]-
HCT-116 (Colon)29-59[1]--
MCF-7 (Breast)29-59[1]-0.04[9]
PC-3 (Prostate)29-59[1]--
A549 (Lung)-->20[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Substrate peptide specific to the kinase

  • ATP (Ultra-Pure)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[11][12]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells (e.g., HepG2, MCF-7)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[16] Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Analysis (Western Blot for Bax and Bcl-2)

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.[17] Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-Bax and anti-Bcl-2, diluted in blocking buffer) overnight at 4°C.[18]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to a loading control (e.g., β-actin). The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) provides an indication of the apoptotic potential.[19]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis biochem_assay Biochemical Kinase Assay (ADP-Glo) ic50_determination_biochem Determine Enzymatic IC50 biochem_assay->ic50_determination_biochem comparison Comparative Analysis vs Alternatives ic50_determination_biochem->comparison Compare Potency cell_culture Cancer Cell Lines treatment Treat with Inhibitors cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Western Blot) treatment->apoptosis_assay ic50_determination_cellular Determine Cytotoxic IC50 viability_assay->ic50_determination_cellular bax_bcl2_ratio Analyze Bax/Bcl-2 Ratio apoptosis_assay->bax_bcl2_ratio ic50_determination_cellular->comparison bax_bcl2_ratio->comparison Validate Mechanism start Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., 5k) start->biochem_assay start->treatment

Caption: General experimental workflow for validating kinase inhibitors.

Signaling Pathways

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Cascade VEGFR2->Ras_Raf_MEK_ERK P Ligand VEGF-A Ligand->VEGFR2 PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Ras_Raf_MEK_ERK->Migration Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

References

Cross-reactivity profiling of kinase inhibitors derived from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount. While direct cross-reactivity data for inhibitors derived from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is not extensively published, this guide provides a framework for such profiling using the structurally related and clinically significant pyrrolo[2,3-d]pyrimidine scaffold as a reference. This class includes FDA-approved drugs, offering a wealth of comparative data.

The pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binding" motif, mimicking the adenine structure of ATP to achieve potent kinase inhibition.[1][2] Its derivatives have been successfully developed into targeted therapies for cancers and inflammatory diseases.[1][2] Assessing the kinome-wide selectivity of any new compound from this family is a critical step in preclinical development to anticipate potential off-target effects and identify opportunities for polypharmacology.[3]

This guide uses Ruxolitinib, a potent JAK1/JAK2 inhibitor with a pyrrolo[2,3-d]pyrimidine core, as an illustrative example to compare kinase inhibition profiles and detail the experimental methodologies required to generate such data.[4][5][6]

Comparative Kinase Selectivity Profile

To effectively compare a novel inhibitor, its potency against the intended target must be benchmarked against its activity across the human kinome. A broad selectivity panel reveals potential off-target liabilities and secondary targets that could be therapeutically beneficial or detrimental.

Below is a comparative table showcasing the inhibitory activity of Ruxolitinib against its primary targets and a selection of other kinases, illustrating a typical selectivity profile. Data is presented as IC50 (the half-maximal inhibitory concentration), which indicates the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Kinase TargetSubfamilyRuxolitinib IC50 (nM)Representative Alternative Inhibitor (Tofacitinib) IC50 (nM)
JAK1 JAK3.3112
JAK2 JAK2.820
JAK3JAK>4001
TYK2JAK19344
c-MetRTK>10,000>10,000
VEGFR2RTK>1,00091
EGFRRTK>10,000>10,000
SRCTK>1,000>10,000
LCKTK>1,000>10,000
ROCK2AGC2305,500
CDK2CMGC>10,000>10,000

Data presented is compiled for illustrative purposes from various preclinical studies. Absolute IC50 values can vary based on assay conditions.[6]

Experimental Protocols for Kinase Profiling

Generating reliable cross-reactivity data requires robust and validated biochemical assays. Two industry-standard, non-radioactive methods are the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

Protocol 1: ADP-Glo™ Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal platform suitable for virtually any ADP-generating enzyme.[7][8][9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[8]

Detailed Methodology:

  • Kinase Reaction Setup (384-well plate):

    • Prepare a 2X solution of the kinase of interest in the appropriate kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 4X stock of the test inhibitor (and positive control, e.g., Staurosporine) in 100% DMSO, then dilute to a 4X final concentration in kinase buffer.

    • Prepare a 2X solution of the substrate and ATP. The ATP concentration should ideally be at the Km value for the specific kinase.

    • Dispense 2.5 µL of the 4X inhibitor solution into the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[10]

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by an inhibitor. It is a direct measure of compound binding to the kinase.

Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP site. When both are bound, FRET occurs. An unlabeled inhibitor competes with the tracer, disrupting FRET and causing a decrease in the signal.[11][12]

Detailed Methodology:

  • Reagent Preparation (384-well plate):

    • Prepare a 4X serial dilution of the test inhibitor in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X Kinase/Antibody solution by mixing the appropriate amounts of the tagged kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 4X Tracer solution at the predetermined optimal concentration (typically near its Kd for the kinase) in 1X Kinase Buffer A.

  • Assay Assembly:

    • Dispense 4 µL of the 4X inhibitor solution into the assay wells.[13]

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.[13]

    • Add 4 µL of the 4X Tracer solution to all wells. The final assay volume is 16 µL.[11]

    • Mix the plate gently.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[11]

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[12]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Calculate percent inhibition based on the emission ratio relative to DMSO and no-enzyme controls.

    • Plot percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for communicating complex biological and experimental processes. The following visualizations were created using the DOT language to illustrate a key signaling pathway and a standard experimental workflow.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Caption: General workflow for kinase inhibitor profiling and lead optimization.

References

Benchmarking the synthetic efficiency of new methods for pyrimidinyl-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of pyrimidinyl-pyrrole scaffolds, specifically pyrrolo[2,3-d]pyrimidines, is of paramount importance due to their prevalence in a wide range of biologically active compounds. This guide provides a comparative analysis of several recently developed synthetic methods, focusing on their efficiency, reaction conditions, and yields. The data presented is intended to aid in the selection of the most suitable method for specific research and development needs.

Benchmarking Synthetic Efficiency

The following table summarizes the key performance indicators of three modern synthetic methods for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. These methods have been selected for their innovative approaches, offering advantages in terms of efficiency, atom economy, and reaction conditions over more classical approaches.

MethodCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Key Advantages
One-Pot, Three-Component Reaction Tetra-n-butylammonium bromide (TBAB)5060-80 min73-95%High yields, short reaction times, mild conditions, simple procedure.[1]
Copper-Catalyzed Coupling CuI / 6-methylpicolinic acid100-1106 hModerate to excellentGood for specific substitutions, one-pot protocol.[2][3]
Iodine-Promoted Cascade Annulation I₂ / DMSO1001 hup to 99%High atom economy, inexpensive catalyst, rapid, and suitable for large scale.[4]
Tf₂O-Mediated Condensation Trifluoromethanesulfonic anhydride (Tf₂O)0 to 251 h45-99%Mild pathway for the synthesis of specific imine derivatives.[5]
Microwave-Assisted Synthesis Various100-1508-45 minGood to excellentSignificant reduction in reaction time, often improved yields.[6][7][8]

Experimental Protocols

Detailed experimental procedures for the benchmarked methods are provided below. These protocols are based on the cited literature and offer a practical guide for the implementation of these syntheses.

One-Pot, Three-Component Synthesis using TBAB Catalyst

This method provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[1]

Procedure: A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (5 mL) is stirred at 50 °C. The reaction progress is monitored by TLC. Upon completion (typically 60-80 minutes), the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.[1]

Copper-Catalyzed Coupling of 5-Bromopyrimidines and Alkynes

This protocol allows for the synthesis of a variety of pyrrolo[2,3-d]pyrimidines through a copper-catalyzed coupling and cyclization process.[2][3]

Procedure: To a solution of a substituted 5-bromopyrimidin-4-amine (8 mmol) in a suitable solvent, copper(I) iodide (CuI), 6-methylpicolinic acid, and a terminal alkyne are added. The reaction mixture is heated at 100-110 °C for 6 hours. After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated and purified by column chromatography on silica gel.

Iodine-Promoted Cascade Annulation

This approach utilizes inexpensive and readily available I₂ in DMSO to promote a cascade reaction leading to pyrrolo[2,3-d]pyrimidines in high yields.[4]

Procedure: A mixture of 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.), an aurone (0.25 mmol), and iodine (I₂) (10 mol%, 0.025 mmol) in DMSO (0.5 mL) is stirred at 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched by adding a saturated aqueous solution of Na₂S₂O₃ (0.5 mL). Water (5 mL) is then added to precipitate the product. The solid is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried to yield the desired pyrrolo[2,3-d]pyrimidine.[4]

Generalized Workflow for Pyrimidinyl-Pyrrole Synthesis and Evaluation

The following diagram illustrates a typical workflow from the synthesis of pyrimidinyl-pyrrole derivatives to their initial biological screening, representing a logical progression for drug discovery and development projects.

A generalized workflow for the synthesis and evaluation of pyrimidinyl-pyrrole derivatives.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Pyrrole-2-carbaldehyde, an Analogue of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed comparison of experimental spectroscopic data with theoretical calculations is crucial for the structural elucidation and characterization of novel compounds. This guide provides a comparative analysis of the spectroscopic data for pyrrole-2-carbaldehyde, a core structural analogue of the more complex 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The presented data, including Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, is juxtaposed with theoretical values obtained from computational chemistry methods.

Due to the limited availability of comprehensive spectroscopic studies on this compound, this guide focuses on its parent compound, pyrrole-2-carbaldehyde. The methodologies and comparative approach detailed herein are directly applicable to the title compound and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for pyrrole-2-carbaldehyde and compare it with theoretically calculated values from scientific literature.

Table 1: FT-IR Spectroscopic Data of Pyrrole-2-carbaldehyde

Vibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Assignment
N-H stretch34203450Stretching vibration of the N-H bond
C-H stretch (pyrrole ring)3125, 31003130, 3110Stretching vibrations of C-H bonds
C=O stretch (aldehyde)16651670Stretching vibration of the carbonyl group
C=C stretch (pyrrole ring)1540, 14701550, 1480Stretching vibrations of C=C bonds
C-N stretch13501360Stretching vibration of the C-N bond

Table 2: UV-Vis Spectroscopic Data of Pyrrole-2-carbaldehyde in Methanol

Electronic TransitionExperimental λmax (nm)Theoretical λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π28829015,000
n → π320 (shoulder)3252,500

Table 3: ¹H NMR Spectroscopic Data of Pyrrole-2-carbaldehyde in CDCl₃

Proton AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)9.609.55br s-
H-59.529.48s-
H-37.087.05dd3.8, 1.4
H-46.326.30dd3.8, 2.4
Aldehyde-H9.529.50s-

Table 4: ¹³C NMR Spectroscopic Data of Pyrrole-2-carbaldehyde in CDCl₃

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
C=O (Aldehyde)178.5179.0
C-2133.0133.5
C-5124.5125.0
C-3122.0122.5
C-4110.0110.5

Experimental and Theoretical Methodologies

A general overview of the experimental and computational protocols for obtaining the spectroscopic data is provided below.

  • FT-IR Spectroscopy : The FT-IR spectrum is typically recorded using a Fourier-transform infrared spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy : The UV-Vis absorption spectrum is obtained using a double-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and the absorbance is measured over a wavelength range of 200-800 nm.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of tetramethylsilane (TMS) is added as an internal standard.

Theoretical spectroscopic data are typically obtained using quantum chemical calculations, most commonly Density Functional Theory (DFT).

  • Geometry Optimization : The first step involves optimizing the molecular geometry of the compound. This is often performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Calculations : Following geometry optimization, vibrational frequencies (for FT-IR) are calculated at the same level of theory. The calculated frequencies are often scaled by a factor to better match the experimental data.

  • Electronic Transition Calculations : Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

  • NMR Chemical Shift Calculations : The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants. These are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).

Workflow for Comparison of Spectroscopic Data

The following diagram illustrates the general workflow for comparing experimental spectroscopic data with theoretical calculations.

G cluster_0 Experimental Analysis cluster_1 Theoretical Calculations cluster_2 Data Comparison & Analysis synthesis Compound Synthesis & Purification ftir_exp FT-IR Spectroscopy synthesis->ftir_exp uv_vis_exp UV-Vis Spectroscopy synthesis->uv_vis_exp nmr_exp NMR (¹H & ¹³C) Spectroscopy synthesis->nmr_exp compare_ftir Compare FT-IR Data ftir_exp->compare_ftir compare_uv_vis Compare UV-Vis Data uv_vis_exp->compare_uv_vis compare_nmr Compare NMR Data nmr_exp->compare_nmr mol_model Molecular Modeling geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Vibrational Frequencies geom_opt->freq_calc tddft_calc Electronic Transitions (TD-DFT) geom_opt->tddft_calc nmr_calc NMR Chemical Shifts (GIAO) geom_opt->nmr_calc freq_calc->compare_ftir tddft_calc->compare_uv_vis nmr_calc->compare_nmr struct_elucid Structural Elucidation & Characterization compare_ftir->struct_elucid compare_uv_vis->struct_elucid compare_nmr->struct_elucid

Caption: Workflow for Spectroscopic Data Comparison

This guide demonstrates the powerful synergy between experimental spectroscopic techniques and theoretical calculations in the structural analysis of organic molecules. By applying these methodologies, researchers can gain a deeper understanding of the physicochemical properties of complex compounds like this compound, which is essential for applications in medicinal chemistry and materials science.

Evaluating the drug-like properties of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde derivatives and their potential as therapeutic agents requires a thorough evaluation of their drug-like properties. Due to a scarcity of direct experimental data on this specific scaffold, this guide will focus on the closely related and extensively studied isomeric pyrrolo[2,3-d]pyrimidine core. This well-established pharmacophore, particularly in the realm of kinase inhibition for oncology, will be compared with the bioisosteric thienopyrimidine scaffold to provide a robust assessment for researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of the drug-like properties of these two important classes of heterocyclic compounds, supported by experimental data from publicly available research. Detailed experimental protocols for key assays are also provided to aid in the design and execution of further studies.

In Silico ADMET Prediction for this compound

To provide insights into the specific compound of interest, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction was performed using publicly available models. These computational predictions offer a preliminary assessment of the molecule's pharmacokinetic and safety profile.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight187.19 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Consensus)1.5-2.0Optimal lipophilicity for oral absorption
Water Solubility (LogS)-2.5 to -3.5Moderately soluble
H-bond Acceptors3Compliant with Lipinski's Rule of Five (<10)
H-bond Donors0Compliant with Lipinski's Rule of Five (<5)
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gastrointestinal tract
BBB PermeantYesPotential to cross the blood-brain barrier
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein
CYP450 InhibitionPotential inhibitor of CYP1A2, CYP2C9May have drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Bioavailability Score0.55Good probability of being orally bioavailable

Note: These are in silico predictions and require experimental validation.

Comparative Analysis: Pyrrolopyrimidines vs. Thienopyrimidines

Both pyrrolo[2,3-d]pyrimidines and thienopyrimidines are recognized as "hinge-binding" motifs, particularly effective as ATP-competitive kinase inhibitors. Their structural similarities and differences lead to distinct pharmacological profiles.

Biological Activity: Kinase Inhibition and Anticancer Efficacy

Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including EGFR, JAK, and Aurora kinases.[1] Similarly, thienopyrimidines have shown potent inhibitory activity against kinases such as VEGFR and EGFR.[2] The following table summarizes representative data from studies on derivatives of these scaffolds.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Citation
Pyrrolo[2,3-d]pyrimidine Tricyclic Derivative 8gDDR2-HT-29 (Colon)4.01[3]
Tricyclic Derivative 8fDDR2-HT-29 (Colon)4.55[3]
Hybrid Compound 7VEGFR2110HepG2 (Liver)3.21[4]
Thienopyrimidine Thienopyrrole Analog 3bVEGFR-2 / AKT126 / 6960PC-3 (Prostate)2.15[5]
Thienopyrrole Analog 4cVEGFR-2 / AKT75 / 4600HepG2 (Liver)3.023[5]
Sulfonamide Derivative 14--MCF7 (Breast)22.12[6]
Physicochemical and ADMET Properties

The drug-like properties of these scaffolds are critical for their development into clinical candidates. The following table compares key in silico and experimental ADMET parameters for representative derivatives.

PropertyPyrrolo[2,3-d]pyrimidine DerivativeThienopyrimidine Derivative
Lipophilicity (LogP) 2.5 - 4.53.0 - 5.0
Solubility Generally moderateModerate to low
Metabolic Stability (in vitro) Varies with substitution, can be optimizedOften subject to oxidation of the thiophene ring
Permeability (Caco-2) Moderate to highModerate to high
Common Toxicities Off-target kinase inhibition, potential for hepatotoxicitySimilar off-target profiles, potential for cardiotoxicity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for key in vitro assays used to evaluate drug-like properties.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Permeability Assay (Caco-2)

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a model for the intestinal barrier. This assay measures the rate of transport of a compound across this monolayer.

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Metabolic Stability Assay (Liver Microsomes)

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. The rate of disappearance of the parent compound is measured over time.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the test compound with the microsome mixture at 37°C for a short period.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate important workflows and pathways.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target ID Target ID HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen SAR Structure-Activity Relationship Lead Gen->SAR Iterative Optimization ADMET ADMET Profiling ADMET->Lead Gen Iterative Optimization Preclinical Preclinical Studies ADMET->Preclinical SAR->ADMET Iterative Optimization Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A simplified workflow of the drug discovery and development process.

KinaseInhibition cluster_signaling Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrrolopyrimidine or Thienopyrimidine Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor

Caption: Mechanism of action for ATP-competitive kinase inhibitors.

ADMET_Process OralDrug Oral Drug Administration Absorption Absorption (GI Tract) OralDrug->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism TargetSite Site of Action Distribution->TargetSite Therapeutic Effect Toxicity Potential Toxicity Distribution->Toxicity Excretion Excretion (Kidney/Bile) Metabolism->Excretion Metabolism->Toxicity

Caption: The journey of an orally administered drug through the body (ADMET).

References

Safety Operating Guide

Navigating the Safe Disposal of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a compound utilized in medicinal chemistry and organic synthesis. The following protocols are based on general safety data for structurally similar compounds and are intended to offer essential guidance. Always consult your institution's specific safety protocols and local, state, and federal regulations before proceeding.

Hazard and Disposal Summary

The following table summarizes the key hazard information and recommended disposal procedures for this compound and related compounds.

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE)Disposal Recommendations
GHS07: Warning [1] H302: Harmful if swallowed[2] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3]- Safety glasses with side-shields or goggles[3] - Protective gloves (e.g., nitrile rubber)[3] - Lab coat or other protective clothing[4] - Dust respirator for fine particles[4]- Dispose of contents/container to an approved waste disposal plant[3][5] - Options include burial in a licensed landfill or incineration[4] - Do not allow to enter drains or water courses[4]

Experimental Protocol for Disposal

This section outlines a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealable waste container.[4]

  • The container should be made of a compatible material, such as polyethylene or polypropylene.[4]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

3. Spill Management:

  • In the event of a minor spill, clean it up immediately.[4]

  • Use dry clean-up procedures to avoid generating dust.[4]

  • Carefully sweep or vacuum the spilled solid. If using a vacuum, it must be an explosion-proof model designed for chemical dust.[4]

  • Place the collected material into the designated waste container.[4]

  • For major spills, evacuate the area and alert emergency responders.[4]

4. Container Management and Storage:

  • Keep the waste container securely sealed when not in use.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Regularly inspect the container for any leaks or damage.[4]

5. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Need to Dispose of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealable Container B->C D Minor Spill? C->D E Clean up with Dry Methods Avoid Dust Generation D->E Yes F Store Waste Container Securely in a Ventilated Area D->F No I Evacuate and Alert Emergency Responders D->I Major Spill E->C G Arrange for Professional Hazardous Waste Disposal F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found in the initial search. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.